CESIUM DODECAHYDRODODECABORATE
Description
Properties
InChI |
InChI=1S/B12.2Cs/c1-3-5-7-9-11-12-10-8-6-4-2;;/q-2;2*+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQSHKNTKRZDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-][B][B][B][B][B][B][B][B][B][B][B-].[Cs+].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B12Cs2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12008-78-5 (Parent) | |
| Record name | Dodecaborate(2-), dodecahydro-, cesium (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
395.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-75-2 | |
| Record name | Dodecaborate(2-), dodecahydro-, cesium (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecaborate(2-), dodecahydro-, cesium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecaborate(2-), dodecahydro-, cesium (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Investigations of Cesium Dodecahydrododecaborate and Its Derivatives
Pioneering Synthetic Routes to the [B₁₂H₁₂]²⁻ Anion
The initial preparation of the [B₁₂H₁₂]²⁻ anion was a landmark achievement in boron chemistry, verifying theoretical predictions of its stability. researchgate.net These early methods, while groundbreaking, often involved harsh conditions and produced low to moderate yields.
Pyrolysis-Based Preparations
One of the earliest approaches to synthesizing the [B₁₂H₁₂]²⁻ anion was through the pyrolysis of various borane (B79455) salts. For instance, the thermal decomposition of tetraalkylammonium octahydrotriborates, such as (R₄N)[B₃H₈], can yield the [B₁₂H₁₂]²⁻ anion, although the product distribution is highly dependent on the cation and reaction temperature. cas.cz Pyrolysis of Cs[B₃H₈] at 230 °C has also been shown to produce a mixture of borane anions, including [B₁₂H₁₂]²⁻. cas.cz Another early, though low-yield, synthesis involved the reaction of 2-iododecaborane with triethylamine (B128534) in refluxing benzene, which first produced the [B₁₂H₁₂]²⁻ anion, albeit in yields of less than 4%. researchgate.netcas.cz These high-temperature methods highlighted the remarkable stability of the B₁₂ icosahedron but were often impractical for large-scale production.
Reaction of Borohydrides with Boranes
A more convenient and higher-yielding early synthetic strategy involves the reaction of alkali metal borohydrides with boranes or their adducts. cas.cz A significant development was the reaction of sodium borohydride (B1222165) (NaBH₄) with diborane (B8814927) (B₂H₆) at elevated temperatures in the presence of a Lewis base like triethylamine, which could produce the [B₁₂H₁₂]²⁻ anion in up to 80% yield. cas.cz A more convenient laboratory-scale synthesis is the reaction of sodium borohydride with decaborane(14) (B₁₀H₁₄) in refluxing diglyme (B29089), which can achieve yields of 91%. cas.czslideshare.net Another approach involves a two-step process starting with the reaction of sodium borohydride with boron trifluoride etherate to form the triborate anion, [B₃H₈]⁻, which is then pyrolyzed to produce the [B₁₂H₁₂]²⁻ salt. wikipedia.org
Optimized Synthesis of Cesium Dodecahydrododecaborate Salts
Later research focused on developing more efficient, scalable, and high-purity syntheses of [B₁₂H₁₂]²⁻ salts, particularly this compound (Cs₂[B₁₂H₁₂]), valued for its stability and use as a precursor in further functionalization reactions. acs.org
High-Yield and High-Purity Approaches
A highly efficient and convenient method for preparing the [B₁₂H₁₂]²⁻ anion involves the reaction of decaborane(14) with triethylamine-borane in a high-boiling hydrocarbon solvent at around 190 °C, which produces the triethylammonium (B8662869) salt in a 92% yield. researchgate.netcas.cz This salt can then be easily converted to the highly pure cesium salt via a cation exchange reaction with cesium hydroxide. Another effective method, which avoids flammable and toxic starting materials, utilizes the reaction of sodium borohydride with N,N-dibutylbenzenamine borane in a mixed solvent system of THF and 1,4-dioxane, yielding Na₂[B₁₂H₁₂] in high yields (75-86%). researchgate.net The product conveniently precipitates from the reaction mixture, simplifying the separation process. researchgate.net
| Reactant 1 | Reactant 2 | Solvent/Conditions | Intermediate/Final Product | Yield |
| Decaborane(14) | Triethylamine-borane | Ultrasene, 190 °C | [(C₂H₅)₃NH]₂[B₁₂H₁₂] | 92% researchgate.netcas.cz |
| Sodium Borohydride | N,N-dibutylbenzenamine borane | THF/1,4-dioxane | Na₂[B₁₂H₁₂] | 75-86% researchgate.net |
| Sodium Borohydride | Decaborane(14) | Diglyme, reflux | Na₂[B₁₂H₁₂] | 91% cas.czslideshare.net |
Solvent Effects and Reaction Condition Control
The choice of solvent and careful control of reaction parameters are crucial for optimizing the synthesis of Cs₂[B₁₂H₁₂]. High-boiling ether solvents like diglyme are effective for reactions involving sodium borohydride and decaborane, facilitating the reaction at elevated temperatures. cas.cz However, recent methods have sought to avoid such solvents. The use of mixed solvent systems, such as THF and 1,4-dioxane, has been shown to be effective, allowing the product to precipitate and simplifying purification. researchgate.net Temperature is a critical factor; for instance, in the reaction of NaBH₄ with B₂H₆, a temperature of 180 °C is required for high yields. cas.cz The sequential addition of different solvents can also be used to control the reaction and facilitate product isolation. researchgate.net
Reaction Mechanism Elucidation for [B₁₂H₁₂]²⁻ Formation
The formation of the icosahedral [B₁₂H₁₂]²⁻ anion from smaller borane precursors is a complex process involving "cluster expansion" reactions. Mechanistic studies have shed light on the key steps involved. It is understood that these reactions often proceed through dihydrogen bonding interactions between a positively charged hydrogen (hydridic) and a negatively charged hydrogen (protic) on different borane units. wpmucdn.com This interaction leads to the elimination of a hydrogen molecule and the formation of a new B-B bond, thus building up the cluster. wpmucdn.comnsf.gov
For example, in the reaction of borohydrides with neutral boranes like diborane, the process is initiated by the interaction between the terminal hydrogens of the borohydride and the bridging hydrogens of diborane. nsf.gov The formation of the [B₁₂H₁₂]²⁻ anion from decaborane(14) and a BH₃ source, such as triethylamine-borane, is believed to occur via the stepwise addition of boron atoms to the B₁₀ cage. The reaction likely proceeds through intermediate polyhedral borane anions, such as [B₁₁H₁₄]⁻, which then incorporates another boron atom to close the icosahedral cage. wpmucdn.com The remarkable thermodynamic stability of the resulting [B₁₂H₁₂]²⁻ anion is a major driving force for these cluster-building reactions.
Identification of Key Borane Intermediates (e.g., B₂H₇⁻, B₃H₈⁻, B₉H₁₄⁻)
The formation of the highly symmetrical dodecahydrododecaborate anion, [B₁₂H₁₂]²⁻, is not a direct process but rather a stepwise condensation involving several key borane intermediates. Investigations into the synthesis of lithium dodecaborate (B577226) (Li₂B₁₂H₁₂) from borane dimethyl sulfide (B99878) complex (DMS·BH₃) and lithium borohydride (LiBH₄) have successfully identified these transient species through techniques like ¹¹B NMR spectroscopy. chemrxiv.orgchemrxiv.org The reaction monitoring reveals a sequence of borane clusters that form and are consumed as the reaction progresses towards the final 12-boron cage.
The initial phase of the reaction involves the formation of the heptahydrodiborate anion (B₂H₇⁻) at room temperature. chemrxiv.org Upon heating, this intermediate is rapidly converted into the octahydrotriborate anion (B₃H₈⁻). chemrxiv.orgchemrxiv.org As the reaction continues, higher nuclearity boranes, specifically the tetradecahydrononaborate anion (B₉H₁₄⁻) and the tetradecahydroundecaborate anion (B₁₁H₁₄⁻), are formed. chemrxiv.orgchemrxiv.orgwpmucdn.com These species act as crucial intermediates in a chemical equilibrium, being consumed as they form to ultimately yield the final [B₁₂H₁₂]²⁻ product. chemrxiv.org
Table 1: Key Intermediates in Dodecahydrododecaborate Synthesis
| Intermediate Anion | Chemical Formula | Role in Synthesis |
|---|---|---|
| Heptahydrodiborate | [B₂H₇]⁻ | Initial intermediate formed at room temperature. chemrxiv.org |
| Octahydrotriborate | [B₃H₈]⁻ | Formed from the dehydrocondensation of B₂H₇⁻ upon heating. chemrxiv.org |
| Tetradecahydrononaborate | [B₉H₁₄]⁻ | Higher nuclearity intermediate. chemrxiv.orgchemrxiv.org |
Proposed Reaction Pathways
The synthesis of the [B₁₂H₁₂]²⁻ anion follows a complex reaction pathway involving the condensation of smaller borane fragments. One well-studied pathway is the reaction between lithium borohydride (LiBH₄) and borane dimethyl sulfide (DMS·BH₃) in a glyme solvent. chemrxiv.org
The proposed mechanism, elucidated by ¹¹B NMR studies, can be summarized as follows:
Initial Condensation: The reaction begins with the formation of B₂H₇⁻, which quickly converts to B₃H₈⁻. chemrxiv.org
Cluster Growth: Dehydrocondensation of B₃H₈⁻ with diborane (B₂H₆), generated from the dissociation of DMS·BH₃, leads to the formation of higher borane clusters. chemrxiv.orgwpmucdn.com
Formation of Higher Intermediates: The reaction proceeds through the formation of B₉H₁₄⁻ and B₁₁H₁₄⁻ intermediates. chemrxiv.orgwpmucdn.com The concentrations of these species remain relatively constant throughout the reaction, suggesting they are part of a rapid equilibrium leading to the final product. chemrxiv.org
Cage Closure: The final step involves the conversion of these high-boron intermediates into the stable, icosahedral [B₁₂H₁₂]²⁻ anion. chemrxiv.org The characteristic doublet of the [B₁₂H₁₂]²⁻ anion appears after a few hours of reaction time and its intensity steadily increases as the intermediates are consumed. chemrxiv.org
Alternative historical syntheses include the pyrolysis of the triethylammonium salt of the octahydrotriborate anion (B₃H₈⁻) and the reaction of triethylamine-borane with decaborane(14). wikipedia.orgcas.cz
Advanced Derivatization Strategies for the Dodecaborate Anion
The dodecahydro-closo-dodecaborate anion, [B₁₂H₁₂]²⁻, is characterized by its exceptional chemical and thermal stability, a consequence of its three-dimensional aromaticity. wikipedia.orgresearchgate.net While this stability makes it a robust chemical entity, it also presents challenges for functionalization. mdpi.comsemanticscholar.org Traditional methods for derivatization often relied on harsh conditions or lacked regioselectivity. However, advanced strategies have been developed to overcome these hurdles, enabling precise modification of the boron cage. semanticscholar.orgrsc.orgaip.orgpnas.org
Electrophilic Substitution Reactions on [B₁₂H₁₂]²⁻
Consistent with its aromatic character, the [B₁₂H₁₂]²⁻ anion primarily undergoes electrophilic substitution reactions, where a hydrogen atom on a boron vertex is replaced by an electrophile. researchgate.netcaltech.edu
Halogenation: The reaction of [B₁₂H₁₂]²⁻ with halogens (e.g., F₂, Cl₂, Br₂, I₂) leads to the formation of partially or fully substituted dodecahalododecaborates, [B₁₂XₙH₁₂₋ₙ]²⁻. researchgate.netcaltech.edu The degree of substitution can be controlled by the reaction conditions. researchgate.net
Hydroxylation: Stepwise introduction of hydroxyl groups can be achieved by reacting cesium dodecahydro-closo-dodecaborate with aqueous sulfuric acid. acs.org By varying the reaction time, temperature, and acid concentration, one to four hydroxyl groups can be added regioselectively. acs.org The substitution pattern shows that a hydroxyl group acts as a deactivating, meta-directing substituent for subsequent additions. acs.org
Thiocyanation: A convenient route for the thiocyanation of [B₁₂H₁₂]²⁻ uses in situ generated thiocyanogen, (SCN)₂. acs.org This reaction is best described as an electrophilic substitution, and theoretical calculations show a preference for the meta-isomer in disubstituted products, which has been confirmed by X-ray crystallography. acs.org
Directed B–H Functionalization Approaches
Achieving regioselective functionalization of the 12 equivalent B-H vertices on the [B₁₂H₁₂]²⁻ cage is a significant synthetic challenge. mdpi.comsemanticscholar.org Directed B–H functionalization has emerged as a powerful strategy to address this, utilizing directing groups to guide a catalyst to a specific B–H bond. researchgate.netresearchgate.net This approach allows for the precise installation of functional groups at desired positions on the boron cluster. researchgate.net
Transition Metal-Catalyzed B–H Activation
Transition metal catalysis is a cornerstone of modern B–H functionalization strategies. researchgate.net Catalysts based on rhodium, iridium, and palladium have proven effective in activating the otherwise inert B–H bonds of the dodecaborate anion, enabling the formation of new B-C, B-N, and B-O bonds. nih.govuzh.chdoi.org
A notable example is the rhodium(III)-catalyzed direct B-H alkenylation and annulation of ureido-substituted boranes. nih.gov This reaction proceeds at room temperature with excellent selectivity for monoalkenylation. nih.gov Similarly, iridium catalysts have been used for the B-H activation/alkenylation/annulation of monocarba-closo-dodecaborate anions functionalized with a carboxylic acid directing group. semanticscholar.org Palladium catalysts have been employed in cross-coupling reactions with iodo-substituted dodecaborate anions to form B-N bonds. doi.org
Table 2: Examples of Transition Metal-Catalyzed B-H Functionalization
| Catalyst | Directing Group | Reaction Type | Product |
|---|---|---|---|
| Rhodium(III) Complex | Ureido | Alkenylation/Annulation | Dodecaborate-fused oxazoles. mdpi.comnih.gov |
| Iridium(III) Complex | Carboxylic Acid | Alkenylation/Annulation | 3D analogues of isocoumarins. semanticscholar.org |
| Palladium(0) Complex | Amine/Carbazole | Buchwald-Hartwig Amination (on iodo-derivative) | Arylamino-dodecaborates. doi.org |
Directing Group-Assisted Functionalization
The key to regioselective transition metal catalysis is the use of a directing group. researchgate.netresearchgate.net This group is covalently attached to the boron cluster and coordinates to the metal center, bringing the catalyst into close proximity with a specific B-H bond. researchgate.net This proximity facilitates the selective activation of that bond, often through a cyclometalation-deprotonation mechanism. researchgate.net
A variety of directing groups have been successfully employed:
Urea (B33335)/Amide: Urea and amide moieties are effective directing groups. rsc.orgnih.gov For instance, the urea group directs a rhodium catalyst to enable B-H activation and subsequent annulation to form fused oxazole (B20620) rings. nih.gov A computational study on an amide-substituted cluster revealed that a concerted iodination-deprotonation mechanism is responsible for the high regioselectivity of ortho-B-H functionalization. rsc.org
Carboxylic Acid: Carboxylic acid groups have been used to direct iridium-catalyzed B-H activation in related monocarba-closo-dodecaborate anions. semanticscholar.org
Natural Products: In an innovative approach, natural products such as menthol (B31143) and camphor (B46023) have been used as directing groups for transition-metal-catalyzed B-H alkylation-annulation reactions, allowing for the rapid construction of diverse libraries of substituted clusters. acs.org
This directing-group strategy provides a rational and efficient pathway for the synthesis of precisely functionalized dodecaborate derivatives, which were previously difficult to access. rsc.orgresearchgate.net
Computational Insights into Regioselectivity and Mechanisms
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and regioselectivity of the functionalization of the closo-dodecaborate anion, [B₁₂H₁₂]²⁻. researchgate.netrsc.org These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.
A key area of focus has been understanding the regioselectivity of substitution reactions. For instance, in the functionalization of amide-substituted closo-dodecaborate clusters, computational studies have identified a concerted iodination-deprotonation process as the key mechanism for B-H bond iodination. researchgate.netrsc.org This mechanism explains the exceptional regioselectivity observed for ortho-B-H functionalization, where the amide directing group plays a crucial role. researchgate.netrsc.org The amide group acts as a Brønsted base, facilitating the removal of a proton from the B-H vertex in a concerted fashion with the iodine electrophile. rsc.org This model highlights a unique reaction pathway for transformations promoted by iodine(III) reagents and provides a basis for the rational design of directing groups for the derivatization of closo-dodecaborate. researchgate.netrsc.org
DFT calculations have also been employed to investigate the formation mechanism of other substituted derivatives. For example, the formation of a disubstituted carboxonium derivative of a closo-decaborate anion was found to proceed via an electrophile-induced nucleophilic substitution (EINS) mechanism. researchgate.net Theoretical calculations supported the proposed reaction pathway and explained the observed regioselectivity for the formation of the 2,6-isomer. researchgate.net
Furthermore, computational studies have shed light on the reactivity of "naked" boron atoms in modified dodecaborate anions, such as [B₁₂X₁₁]⁻ and [B₁₂X₁₁]²⁻ (where X is a halogen or other substituent). nih.gov These studies reveal that the exposed boron atom is the most reactive site for interactions with small molecules like H₂, O₂, and CO. nih.gov The binding energies and geometries of these interactions have been calculated, providing valuable insights into the activation of small molecules by these modified boron clusters. nih.govacs.org
The synergy between experimental and computational approaches is crucial. acs.org Computational studies can rationalize experimentally observed outcomes and predict the reactivity of new systems, thereby guiding synthetic efforts. researchgate.netrsc.orgacs.org For instance, DFT calculations have been used to compare the reactivity of different ligands in palladium-catalyzed cross-coupling reactions, explaining why certain ligands are more effective than others. researchgate.net
Halogenation and Perhalogenation of [B₁₂H₁₂]²⁻ (e.g., [B₁₂X₁₂]²⁻)
The robust icosahedral structure of the closo-dodecaborate anion, [B₁₂H₁₂]²⁻, allows for the substitution of its hydrogen atoms with halogens (F, Cl, Br, I), leading to the formation of partially or fully halogenated derivatives, [B₁₂H₁₂₋ₙXₙ]²⁻ and [B₁₂X₁₂]²⁻. researchgate.netulethbridge.carsc.org These halogenated species often exhibit enhanced stability and have been explored as weakly coordinating anions. researchgate.net
The synthesis of perhalogenated closo-dodecaborates can be achieved through various methods. For example, the fully chlorinated derivative, Cs₂[B₁₂Cl₁₂], can be prepared in high yield by reacting Cs₂[B₁₂H₁₂] with sulfuryl chloride (SO₂Cl₂) in refluxing acetonitrile (B52724). nih.gov This method avoids the direct use of hazardous chlorine gas. nih.gov The resulting perhalogenated anions are chemically and electrochemically robust, a property attributed to the strong boron-halogen bonds and the three-dimensional aromaticity of the cluster. researchgate.net
The perhalogenated closo-dodecaborate dianions can be chemically or electrochemically oxidized to form stable radical anions, [B₁₂X₁₂]⁻. ulethbridge.ca For instance, the oxidation of [B₁₂X₁₂]²⁻ (X = F, Cl, Br) with a strong oxidizing agent like arsenic pentafluoride (AsF₅) in liquid sulfur dioxide yields the corresponding radical anions. ulethbridge.ca Further oxidation can lead to the formation of neutral perhalogenated hypercloso-boranes, B₁₂X₁₂. ulethbridge.ca
The properties of these halogenated dodecaborates can be tuned by the degree and type of halogen substitution. For instance, mixed hydroxylated/halogenated clusters have been shown to exhibit enhanced solubility compared to their purely halogenated counterparts while retaining their weakly coordinating properties. nih.gov
A systematic numbering scheme is used to identify the positions of the substituents on the dodecaborate cage. The boron atoms are numbered sequentially, starting from B1 and proceeding around the cage. wikipedia.org This allows for the precise description of the structure of partially halogenated isomers.
| Halogenated Derivative | Synthetic Method | Key Features | Reference |
| [B₁₂Cl₁₂]²⁻ | Reaction of [B₁₂H₁₂]²⁻ with SO₂Cl₂ | High yield, avoids Cl₂ gas | nih.gov |
| [B₁₂X₁₂]⁻ (X = F, Cl, Br) | Oxidation of [B₁₂X₁₂]²⁻ with AsF₅ | Stable radical anions | ulethbridge.ca |
| B₁₂X₁₂ (X = Cl, Br) | Further oxidation of [B₁₂X₁₂]²⁻ | Neutral hypercloso-boranes | ulethbridge.ca |
| [B₁₂X₉(OH)₃]²⁻ (X = Br, Cl) | Perhalogenation of hydroxylated dodecaborates | Enhanced solubility | nih.govresearchgate.net |
Hydroxylation and O-Derivatization of Dodecaborates
The functionalization of the closo-dodecaborate anion, [B₁₂H₁₂]²⁻, through the introduction of hydroxyl groups opens up a wide range of possibilities for creating new derivatives with tailored properties.
A well-established method for the hydroxylation of [B₁₂H₁₂]²⁻ involves its reaction with aqueous sulfuric acid. nih.govacs.org By carefully controlling the reaction conditions, such as temperature, time, and acid concentration, a stepwise introduction of hydroxyl groups can be achieved, yielding a series of closo-[B₁₂H₁₂₋ₙ(OH)ₙ]²⁻ ions (where n = 1-4). nih.govacs.org A key feature of this reaction is its regioselectivity; each hydroxylation step preferentially yields a single isomer. nih.govacs.org Further substitution on an already hydroxylated cluster tends to occur at a B-H vertex that is meta to an existing B-OH group. nih.govacs.org
While effective, this method requires precise control to prevent the formation of over-hydroxylated products. mdpi.comresearchgate.net An alternative approach to obtaining monohydroxylated dodecaborates involves the use of a cyclic oxonium derivative, such as [B₁₂H₁₁O(CH₂)₄]²⁻, as a precursor. mdpi.com This method can produce highly pure [B₁₂Br₁₁OH]²⁻ without the formation of over-hydroxylated byproducts. mdpi.com
The hydroxyl groups on the dodecaborate cage serve as versatile handles for further functionalization. nih.govresearchgate.netchemrxiv.orgnih.gov These hydroxyl groups can be alkylated to form alkoxy derivatives, providing a means to tailor the stability, steric bulk, and solubility of the resulting anions. nih.govresearchgate.netchemrxiv.orgnih.gov For example, the synthesis of [B₁₂X₉(OR)₃]²⁻ (where X = Br, Cl and R = H, CH₃, Si(CH₃)₃, or C₆H₅CH₂) has been reported. nih.gov This post-synthetic modification allows for the fine-tuning of the properties of the dodecaborate cluster for specific applications.
The hydroxylated derivatives can also react with various electrophiles. For instance, they have been shown to react with titanocene (B72419) dichloride, methanesulfonyl chloride, and phenyl isocyanate, demonstrating their utility as platforms for further chemical transformations. acs.org
| Hydroxylated Derivative | Synthetic Method | Key Features | Reference |
| closo-[B₁₂H₁₂₋ₙ(OH)ₙ]²⁻ (n = 1-4) | Reaction of Cs₂[B₁₂H₁₂] with H₂SO₄ | Stepwise, regioselective hydroxylation | nih.govacs.org |
| [B₁₂Br₁₁OH]²⁻ | From [B₁₂H₁₁O(CH₂)₄]²⁻ precursor | High purity, avoids over-hydroxylation | mdpi.com |
| [B₁₂X₉(OR)₃]²⁻ (X = Br, Cl) | Alkylation of hydroxylated dodecaborates | Tunable properties (stability, solubility) | nih.gov |
Stepwise Hydroxylation and Regiochemical Control
Amination and Nitrogen-Containing Derivatives
The introduction of nitrogen-containing functional groups onto the closo-dodecaborate cage has been an area of active research, leading to a variety of aminated and other nitrogen-based derivatives. metu.edu.tr
One approach to amination involves the reaction of the parent [B₁₂H₁₂]²⁻ anion under specific conditions. However, these direct amination methods can sometimes suffer from harsh reaction conditions and poor selectivity. rsc.org A more controlled method for introducing a single amino group is through the reduction of a nitro derivative or the hydrolysis of an isocyanate derivative.
Once the amino group is installed, as in the [B₁₂H₁₁NH₂]⁻ anion, it can serve as a point for further functionalization. For example, the amino group can be alkylated with various alkyl halides. cas.cz The reaction of 1-amino-closo-dodecaborate with bulky primary alkyl halides in aqueous propan-2-ol has been shown to yield [R₂NH-B₁₂H₁₁]⁻ derivatives. cas.cz These can be further methylated using dimethyl sulfate. cas.cz The amino group can also be acylated, for instance, by reaction with palmitoyl (B13399708) chloride under anhydrous conditions. cas.cz
Another important class of nitrogen-containing derivatives is the nitrilium derivatives, [B₁₂H₁₁NCR]⁻. These can be synthesized by reacting [B₁₂H₁₂]²⁻ with nitriles in the presence of an electrophilic inducer like trifluoroacetic acid at elevated temperatures. mdpi.com The resulting nitrilium group is activated and can undergo nucleophilic addition with various amines, providing a route to amidine derivatives. mdpi.com This reactivity has been exploited to synthesize conjugates of the closo-dodecaborate anion with amino acids. mdpi.com
The synthesis of N-borylated amino acids has also been achieved through nucleophilic substitution reactions on the phenyliodonium (B1259483) derivative, [B₁₂H₁₁IPh]⁻, using amino acid esters as nucleophiles. d-nb.info
| Nitrogen-Containing Derivative | Synthetic Method | Key Features | Reference |
| [R₂NH-B₁₂H₁₁]⁻ | Alkylation of [B₁₂H₁₁NH₂]⁻ | Introduction of organic moieties | cas.cz |
| [B₁₂H₁₁NHCOR]⁻ | Acylation of [B₁₂H₁₁NH₂]⁻ | Formation of amide linkage | cas.cz |
| [B₁₂H₁₁NCR]⁻ | Reaction of [B₁₂H₁₂]²⁻ with nitriles | Electrophilically activated substituent | mdpi.com |
| [B₁₂H₁₁NHC(NHR')R]⁻ | Nucleophilic addition to nitrilium derivatives | Synthesis of amidine derivatives | mdpi.com |
| N-borylated amino acids | Nucleophilic substitution on [B₁₂H₁₁IPh]⁻ | Covalent attachment of amino acids | d-nb.info |
Cross-Coupling Reactions for C-B and N-B Bond Formation
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of the closo-dodecaborate anion, enabling the formation of direct carbon-boron (C-B) and nitrogen-boron (N-B) bonds. researchgate.netrsc.orgchemrxiv.org These methods offer a significant advantage in terms of scope and mildness of reaction conditions compared to earlier approaches.
For the formation of N-B bonds, a microwave-assisted, palladium-catalyzed amination of iodo-dodecaborate, [B₁₂H₁₁I]²⁻, has been developed. rsc.orgrsc.org This Buchwald-Hartwig-type coupling allows for the reaction of [B₁₂H₁₁I]²⁻ with a variety of nitrogen-containing nucleophiles, including aromatic amines, HN-containing heteroaromatics, and amides, under mild and reproducible conditions. rsc.org The use of specific ligands, such as DavePhos, and microwave irradiation has been found to be crucial for the success of these reactions. researchgate.netrsc.org This methodology provides a general route to substituted undecahydrido-closo-dodecaborates of the type [B₁₂H₁₁NR₂]²⁻. rsc.orgrsc.org
Similarly, the formation of C-B bonds can be achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of [B₁₂H₁₁I]²⁻ with boronic acids has been established as a synthetic route to directly link organic building blocks to the dodecaborate cluster. researchgate.net The choice of ligand and solvent is critical for the successful coupling, with DavePhos being an effective ligand. researchgate.net This method is tolerant of various functional groups on the organic partner. researchgate.net
Earlier work on C-B bond formation involved Kumada-type cross-coupling reactions of iodo-dodecaborate derivatives with Grignard reagents. chemrxiv.org While successful, these reactions are often limited by the reactivity of the Grignard reagents. The development of palladium-catalyzed methods has significantly expanded the scope of accessible C-B and N-B coupled products.
| Reaction Type | Coupling Partners | Catalyst/Ligand | Key Features | Reference |
| Buchwald-Hartwig Amination | [B₁₂H₁₁I]²⁻ + Amines/Amides | Pd catalyst / DavePhos | Microwave-assisted, mild conditions | rsc.orgrsc.org |
| Suzuki-Miyaura Coupling | [B₁₂H₁₁I]²⁻ + Boronic Acids | Pd catalyst / DavePhos | Functional group tolerant | researchgate.net |
| Kumada Coupling | Iodo-dodecaborate + Grignard reagents | Pd or Ni catalyst | Early method for C-B bond formation | chemrxiv.org |
Advanced Spectroscopic and Structural Characterization of Cesium Dodecahydrododecaborate and Its Modified Analogs
High-Resolution NMR Spectroscopy for Boron Cluster Analysis
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for characterizing the structure and dynamics of boron clusters. Due to the presence of two NMR-active isotopes, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% natural abundance), boron NMR provides a direct probe into the local environment of the boron atoms within the icosahedral cage. magritek.com Of the two, ¹¹B is more commonly used due to its higher natural abundance, greater sensitivity, and smaller nuclear quadrupole moment. magritek.com
One-dimensional ¹¹B NMR spectra are highly effective for identifying the presence and purity of the [B₁₂H₁₂]²⁻ anion. In solution, the high symmetry (Icosahedral, Ih) of the unsubstituted [B₁₂H₁₂]²⁻ anion results in a single, sharp resonance in the ¹¹B NMR spectrum, confirming the equivalence of all twelve boron atoms. For instance, the synthesis of cesium dodecahydroxy-closo-dodecaborate, Cs₂B₁₂(OH)₁₂, from Cs₂B₁₂H₁₂ can be monitored using ¹¹B NMR, where the initial spectrum shows resonances corresponding to the starting material that eventually coalesce into a single peak for the fully hydroxylated product. curtin.edu.au
For substituted dodecaborates, where the symmetry is lowered, ¹¹B NMR becomes a powerful tool for determining the substitution pattern. Different chemical environments for the boron atoms lead to distinct resonances, and the integration of these signals can provide information on the number of substituted and unsubstituted boron atoms.
Two-dimensional (2D) NMR techniques, such as ¹H-¹¹B Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between the boron cage and its substituents. nih.gov These experiments reveal correlations between protons and boron atoms that are separated by two or three bonds, allowing for unambiguous assignment of signals and confirmation of the molecular structure. nih.gov While 2D HMBC provides clear visualization of these correlations, 1D HMBC can also be an efficient alternative for identifying proton-boron connectivities. nih.gov
Table 1: Representative ¹¹B NMR Chemical Shifts for Dodecaborate (B577226) Species
| Compound/Species | Solvent/State | ¹¹B Chemical Shift (ppm) | Reference |
| [B₁₂H₁₂]²⁻ | Solution | ~ -15 | curtin.edu.au |
| Cs₂B₁₂(OH)₁₂ | Solution | ~ -18 | curtin.edu.au |
| [B₁₂H₁₂]²⁻ intermediates in thermal decomposition | Solid-State | ~ -12 | acs.org |
| K₂B₁₂H₁₂ | Solid-State | Quadrupole powder pattern | acs.org |
Solid-state NMR (ssNMR) is particularly useful for characterizing amorphous or poorly crystalline materials and for identifying transient species in solid-state reactions. acs.org For instance, during the thermal decomposition of metal borohydrides, ssNMR has been instrumental in identifying the formation of [B₁₂H₁₂]²⁻ complexes as intermediates. acs.org
Variable-temperature ¹¹B ssNMR studies of alkali metal dodecahydro-closo-dodecaborates, including Cs₂B₁₂H₁₂, reveal dynamic processes. researchgate.net At elevated temperatures, a single sharp isotropic line is observed, indicating rapid molecular reorientation of the [B₁₂H₁₂]²⁻ anions. researchgate.net As the temperature is lowered, this motion freezes out, and the spectrum broadens due to homonuclear ¹¹B-¹¹B dipolar splitting. researchgate.net This dynamic behavior is influenced by the size of the cation and the nature of any substituents on the boron cage. researchgate.net
Furthermore, techniques like Multiple Quantum Magic Angle Spinning (MQMAS) NMR can be employed to characterize disordered materials. For example, the ¹¹B MQMAS spectrum of the intermediate formed during the decomposition of lithium borohydride (B1222165) shows a broad distribution of isotropic chemical shifts, characteristic of a disordered material. acs.org
11B NMR and 2D NMR for Structural Elucidation
X-ray Diffraction Studies of Crystalline Forms
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For cesium dodecahydrododecaborate and its analogs, single-crystal and powder XRD studies have provided a wealth of information on their crystal structures, polymorphism, and intermolecular interactions.
The crystal structure of dicesium dodecahydro-closo-dodecaborate, Cs₂[B₁₂H₁₂], has been determined from single-crystal X-ray diffraction data at room temperature. researchgate.net It crystallizes in a cubic system with the space group Fm, with a lattice parameter of a = 11.2812(7) Å and four formula units per unit cell (Z = 4). researchgate.net
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in metal hydroborates. researchgate.net While extensive polymorphism has been observed in related compounds like calcium decahydrido-closo-decaborate, the polymorphism of Cs₂B₁₂H₁₂ is less explored. researchgate.net However, substituted analogs can exhibit rich polymorphic behavior. For example, hydroxylated closo-dodecaborates, M₂B₁₂(OH)₁₂, where M can be various alkali metals including cesium, show complex thermal polymorphism. curtin.edu.au
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Compound | Cs₂[B₁₂H₁₂] | researchgate.net |
| Crystal System | Cubic | researchgate.net |
| Space Group | Fm | researchgate.net |
| a (Å) | 11.2812(7) | researchgate.net |
| Z | 4 | researchgate.net |
In the crystal lattice of Cs₂B₁₂H₁₂, the cesium cations are coordinated to the [B₁₂H₁₂]²⁻ anions. The nature of this coordination and the presence of non-covalent interactions, such as dihydrogen bonds, play a crucial role in stabilizing the crystal structure. Dihydrogen bonds are interactions between a hydridic hydrogen (B-H) and a protic hydrogen (X-H, where X is an electronegative atom like N or O) or another hydridic hydrogen. mdpi.comrsc.org
In salts of [B₁₂H₁₂]²⁻ with protonated organic bases, extensive networks of dihydrogen bonds (N-H···H-B) are observed. mdpi.com These interactions, along with weaker C-H···H-B and B-H···π interactions, dictate the packing of the ions in the crystal. mdpi.com The analysis of Hirshfeld surfaces can be a useful tool to visualize and quantify these weak intermolecular interactions. mdpi.com Theoretical studies and experimental evidence from IR and NMR spectroscopy have confirmed the formation of dihydrogen bonds between the closo-borate anions and proton donors. researchgate.net The strength of these bonds is found to be greater for [B₁₀H₁₀]²⁻ than for [B₁₂H₁₂]²⁻. researchgate.net
Substitution on the [B₁₂H₁₂]²⁻ cage can lead to significant distortions from the ideal icosahedral geometry. These distortions can be induced by the electronic effects of the substituents or by interactions with the counterions in the crystal lattice.
For example, in the salt of the dodecamethyl-closo-dodecaborate(2-) anion, [B₁₂Me₁₂]²⁻, with the dipyridiniomethane cation, a charge-transfer interaction between the anion and cation leads to a distortion of the B₁₂ icosahedron. ucla.edu In contrast, when the counterion is tetraphenylarsonium, [AsPh₄]⁺, the icosahedral symmetry is largely conserved. ucla.edu Similarly, upon oxidation, the [B₁₂H₁₂]²⁻ cluster can undergo distortion to stabilize the resulting electronic configuration. caltech.edu
Analysis of Coordination Environments and Dihydrogen Bonding Networks
Vibrational Spectroscopies: IR and Raman Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding within this compound (Cs₂B₁₂H₁₂) and its derivatives. These methods probe the vibrational modes of a molecule, which are quantized motions of its constituent atoms. mt.comuni-siegen.de The resulting spectra provide a unique "fingerprint" that is highly sensitive to molecular symmetry, bond strengths, and the local chemical environment. mt.comuni-siegen.de
IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. mt.comphotothermal.com Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser), where the energy of the scattered photons is shifted by the vibrational energy levels of the molecule. mt.comphotothermal.com This phenomenon is dependent on a change in the molecule's polarizability during a vibration. mt.comphotothermal.com Due to their different selection rules, IR and Raman spectroscopy often provide complementary information. mt.com For highly symmetric molecules like the icosahedral [B₁₂H₁₂]²⁻ anion, certain vibrational modes may be active in only one of the two techniques. spectroscopyonline.com
The vibrational spectrum of the [B₁₂H₁₂]²⁻ anion, a key component of this compound, is characterized by distinct modes associated with the B-H bonds and the boron cage itself. nih.gov The high icosahedral (I_h_) symmetry of the isolated [B₁₂H₁₂]²⁻ anion dictates the number and nature of its vibrational modes. acs.org However, in the solid state, the crystal lattice environment and the presence of counter-ions like cesium can influence these vibrations. acs.org
In the crystal structure of Cs₂B₁₂H₁₂, the [B₁₂H₁₂]²⁻ anion occupies a site of T_h_ symmetry, which is a subgroup of I_h_. acs.orgnih.gov This reduction in symmetry can lead to the splitting of degenerate vibrational modes and the activation of modes that were previously silent in the higher symmetry. acs.org For instance, solid-state density functional theory (DFT) calculations have shown that the presence of Cs⁺ cations is responsible for frequency shifts of the internal cage vibrational modes and the splitting of I_h_ cage modes. acs.orgnih.gov
A detailed assignment of the vibrational modes for Cs₂B₁₂H₁₂ has been achieved through a combination of inelastic neutron scattering (INS), IR, and Raman spectroscopy, supported by theoretical calculations. acs.orgnih.gov The B-H stretching vibrations are typically observed in the high-frequency region of the spectrum, generally between 2400 and 2500 cm⁻¹. nih.gov The vibrations of the boron cage, which involve the stretching and deformation of the B-B bonds, occur at lower frequencies. nih.gov
The following table summarizes the characteristic vibrational regions for the [B₁₂H₁₂]²⁻ anion:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique(s) |
| B-H Stretching | 2400 - 2500 | IR, Raman |
| B-B Cage Vibrations | 950 - 1200 | IR, Raman, INS |
| Cage Deformation Modes | < 700 | Raman |
This table provides a general overview. Specific peak positions can vary with the cation and the physical state of the sample.
Isotopic substitution, such as replacing hydrogen with deuterium, is a valuable technique for confirming vibrational assignments. libretexts.org The heavier isotope leads to a predictable downshift in the vibrational frequency of the corresponding mode, aiding in its identification. libretexts.org
The distinct vibrational signatures of this compound and its analogs make IR and Raman spectroscopy ideal for in-situ monitoring of chemical reactions. bruker.comrsc.orgnih.gov This capability allows researchers to track the consumption of reactants, the formation of intermediates, and the appearance of products in real-time, providing valuable insights into reaction kinetics and mechanisms. bruker.comnih.gov
For example, in the synthesis of modified dodecahydrododecaborate anions, such as aminated or halogenated derivatives, in-situ IR spectroscopy can be used to follow the reaction progress. metu.edu.tr The appearance of new vibrational bands corresponding to the functional groups being introduced, or the disappearance of bands associated with the starting materials, can be monitored over time. metu.edu.tr This has been demonstrated in the amination of the closo-dodecaborate cluster, where the emergence of N-H stretching bands in the IR spectrum confirms the progress of the reaction. metu.edu.tr
Furthermore, in applications such as catalysis, where dodecahydrododecaborate-based materials are employed, vibrational spectroscopy can be used to study the interaction of the catalyst with reactants and to identify key surface species. researchgate.net For instance, in the hydrogenation of nitroaromatics using a catalyst decorated with dodecahydrododecaborate anion clusters, in-situ Fourier transform infrared (FTIR) spectroscopy can reveal the adsorption behavior of reactants on the catalyst surface. researchgate.netresearchgate.net
The ability to perform these measurements under reaction conditions (in-situ or operando) is a significant advantage, as it provides a more accurate picture of the chemical processes than ex-situ analysis of isolated products. nih.govfrontiersin.org
Mode Assignments and Correlation with Cluster Structure
Photoelectron Spectroscopy for Electronic Structure Probing
Photoelectron spectroscopy (PES) is a powerful experimental technique used to investigate the electronic structure of molecules and materials by measuring the kinetic energy of electrons ejected upon photoionization. aip.org This method provides direct information about the electron binding energies within a substance, offering insights into its electronic stability and bonding characteristics. aip.org
For negatively charged species like the dodecahydrododecaborate dianion ([B₁₂H₁₂]²⁻), a specialized form of PES known as negative ion photoelectron spectroscopy (NIPES) is employed. aip.org In a NIPES experiment, a beam of mass-selected anions is irradiated with a high-energy photon source (typically a laser), and the kinetic energy of the detached electrons is measured. aip.org From this, the electron binding energy can be determined.
A key parameter obtained from NIPES is the vertical detachment energy (VDE), which corresponds to the energy required to remove an electron from the anion without any change in the geometry of the resulting neutral species. ebi.ac.ukresearchgate.net Another important value is the adiabatic detachment energy (ADE), which is the energy difference between the ground state of the anion and the ground state of the resulting neutral species, including any structural relaxation. ebi.ac.ukresearchgate.net
For the [B₁₂H₁₂]²⁻ dianion, NIPES studies have yielded a VDE of approximately 1.15 eV and an ADE of about 0.93 eV. aip.orgebi.ac.ukresearchgate.net These values, which are in excellent agreement with high-level theoretical calculations, confirm the high electronic stability of this dianion. researchgate.net The significant stability is attributed to the delocalized σ-electron system within the icosahedral boron cluster. aip.org
The following table presents the experimentally determined VDE and ADE for [B₁₂H₁₂]²⁻ and its complexes with cyclodextrins:
| Compound | VDE (eV) | ADE (eV) |
| [B₁₂H₁₂]²⁻ | 1.15 ± 0.05 | 0.93 ± 0.05 |
| α-CD·[B₁₂H₁₂]²⁻ | 3.55 | 3.20 |
| β-CD·[B₁₂H₁₂]²⁻ | 3.90 | 3.60 |
| γ-CD·[B₁₂H₁₂]²⁻ | 3.85 | 3.60 |
Data sourced from ebi.ac.ukrsc.org. CD refers to cyclodextrin (B1172386).
The data clearly shows that encapsulation of the [B₁₂H₁₂]²⁻ dianion within cyclodextrin hosts significantly increases its electronic stability, as evidenced by the substantial increase in both VDE and ADE. rsc.orgosti.gov
A crucial feature in the photoelectron spectra of multiply charged anions is the Repulsive Coulomb Barrier (RCB). aps.orgacs.org This barrier arises from the long-range electrostatic repulsion between the outgoing photoelectron and the remaining negatively charged species. aps.org The RCB can trap the electron, leading to a suppression of the photoelectron signal at low kinetic energies. aip.org
The height of the RCB can be estimated from the NIPES spectra and provides valuable information about the stability of the multiply charged anion against electron autodetachment. researchgate.net For the [B₁₂H₁₂]²⁻ dianion, the RCB has been experimentally estimated to be approximately 3 eV. ebi.ac.ukresearchgate.net This high barrier contributes significantly to the kinetic stability of the dianion in the gas phase.
Theoretical modeling of the RCB, using methods such as electrostatic potential (ESP) and point charge models, has been performed to understand the preferred pathways for electron detachment. researchgate.net These calculations suggest that for [B₁₂H₁₂]²⁻, the detachment of an electron along a B-H bond is the most favorable path. researchgate.net
The presence of the RCB is not limited to the gas phase. Spectroscopic evidence suggests that an RCB can also exist for dodecaborate anions in solution, influencing their photophysics. nih.gov
Negative Ion Photoelectron Spectroscopy (NIPES) for Electron Detachment Energies
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the characterization of this compound and its modified analogs, providing information on their molecular weight, stoichiometry, and the success of synthetic modifications. metu.edu.trmetu.edu.tr
In the study of these boron clusters, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the transfer of the intact [B₁₂H₁₂]²⁻ dianion and its derivatives from solution into the gas phase for mass analysis. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of the ions. metu.edu.tr
For instance, HRMS has been used to confirm the formation of monoaminated derivatives of the closo-dodecaborate cluster, distinguishing them from unreacted starting material or multiply substituted products. metu.edu.tr Similarly, in the synthesis of halogenated dodecaborates, MS can be used to identify the degree of halogenation. acs.org
Mass spectrometry is also often coupled with fragmentation techniques (tandem MS or MS/MS) to probe the structure and stability of the boron clusters. By inducing fragmentation of the mass-selected ions and analyzing the resulting fragment ions, it is possible to gain insights into the bonding and connectivity within the cluster.
Furthermore, when combined with separation techniques like liquid chromatography (LC-MS), it is possible to analyze complex mixtures of dodecaborate derivatives, separating the components before they enter the mass spectrometer. This is particularly useful for monitoring the progress of reactions and identifying byproducts.
Fast Atom Bombardment (FAB) Mass Spectrometry
Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique crucial for the analysis of thermally labile and non-volatile compounds like this compound. libretexts.org In this method, a high-energy beam of neutral atoms, typically xenon or argon, bombards a sample dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol (3-NBA). wikipedia.orgumd.edu This process induces the desorption and ionization of analyte molecules, primarily forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. wikipedia.orgyoutube.com
The selection of an appropriate matrix is critical for successful FAB-MS analysis. The matrix serves to absorb the energy from the atom beam, minimizing sample degradation, and to constantly replenish the surface with new sample material. libretexts.orgumd.edu For the analysis of dodecaborate clusters, high-resolution FAB mass spectrometry has been instrumental. It has been successfully employed to characterize hydroxylated closo-dodecahydrododecaborates, such as the [B₁₂H₁₁(OH)]²⁻ species. researchgate.net
| Parameter | Description | Relevance to this compound Analysis |
| Primary Beam | High-energy (4-10 keV) neutral atoms (e.g., Ar, Xe). wikipedia.org | Xenon is often preferred due to its higher mass, leading to greater sensitivity. wikipedia.org |
| Matrix | Non-volatile liquid (e.g., glycerol, 3-NBA). wikipedia.orgumd.edu | The choice of matrix is crucial and often determined empirically to ensure sample solubility and prevent interference with analyte ions. umd.edu |
| Ionization | Soft ionization, producing primarily quasi-molecular ions. wikipedia.orgyoutube.com | Allows for the determination of the molecular weight of the intact dodecaborate cluster with minimal fragmentation. youtube.com |
| Application | Analysis of non-volatile and thermally sensitive compounds. libretexts.org | Ideal for studying dodecaborate salts and their modified analogs which may decompose under harsher ionization conditions. |
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is another soft ionization technique widely used for the characterization of organometallic and coordination compounds, including dodecaborate derivatives. uvic.ca In ESI, a high voltage is applied to a liquid sample solution, creating an aerosol of charged droplets. researchgate.net As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. researchgate.net
ESI-MS is particularly valuable for analyzing samples in solution and can provide information about species present in complex reaction mixtures. uvic.ca It has been utilized in the study of various dodecaborate compounds, including the characterization of [C₆mim]⁺ salts of perhalogenated dodecaborates and the investigation of the gas-phase behavior of nitrated dodecaborate anions. researchgate.net The technique is sensitive to the analyte's structure, solution composition, and instrumental parameters. researchgate.net For instance, the analysis of cesium-containing compounds by ESI-MS has been documented, highlighting the technique's applicability to this compound. researchgate.netnih.gov
| Parameter | Description | Relevance to this compound Analysis |
| Ionization | Formation of gas-phase ions from a liquid solution via a high-voltage-induced aerosol. researchgate.net | Enables the analysis of dodecaborate species directly from solution, providing insights into their solution-phase chemistry. |
| Analyte Form | Typically analyzes ions in solution. uvic.ca | Suitable for studying ionic compounds like this compound and its charged analogs. |
| Fragmentation | Generally low, but can be induced (in-source CID). | Allows for both molecular weight determination and structural elucidation through controlled fragmentation. |
| Application | Analysis of a wide range of compounds, from small molecules to large biomolecules. uvic.canih.gov | Versatile for characterizing both the core dodecaborate anion and its various substituted or complexed forms. |
Electrochemical Characterization of Redox Properties
The electrochemical behavior of dodecahydrododecaborate and its derivatives reveals crucial information about their electronic structure and potential applications in areas like energy storage.
One-Electron Oxidation and Hypoelectronic States
The closo-dodecahydrododecaborate dianion, [B₁₂H₁₂]²⁻, is known for its high stability. However, its oxidized, or "hypoelectronic," forms are of significant interest. The one-electron oxidation of organic molecules can dramatically alter their structure and reactivity. rsc.org While the parent [B₁₂H₁₂]²⁻ decomposes upon oxidation, substituted analogs, particularly those with alkoxy groups like [B₁₂(OR)₁₂], exhibit remarkable stability in their oxidized states. caltech.edu This stability is attributed to factors such as symmetry lowering and electron donation from the substituents. caltech.edu
Research has demonstrated the generation and isolation of hypoelectronic species such as [B₁₂(OR)₁₂]¹⁻ and even the "super-oxidized" [B₁₂(OR)₁₂]¹⁺. caltech.edu The study of these radicals and radical cations provides fundamental insights into the electronic delocalization and bonding within the boron cluster core. caltech.edu The one-electron oxidation potentials are key parameters in understanding the ease with which these clusters can lose an electron. nih.gov
Cyclic Voltammetry and Spectroelectrochemical Studies
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. researchgate.net By scanning the potential of an electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of a compound. researchgate.net For dodecaborate derivatives, CV studies have been essential in characterizing their redox behavior. For example, the oxidation potentials of anions like [B₁₂Cl₆H₅N(propyl)₃]⁻ have been determined to be higher than 2 V versus Fc⁰/⁺. researchgate.net
Spectroelectrochemistry combines electrochemical techniques with spectroscopy (e.g., UV-Vis, EPR) to provide simultaneous information about the electrochemical and spectral properties of redox-active species. electrochemsci.orgmdpi.com This method allows for the in-situ characterization of the electronic structure of species generated at different electrode potentials. electrochemsci.org Spectroelectrochemical studies on C-benzodiazaborolyl-ortho-carboranes, for instance, have helped in understanding the formation of stable radical monoanions. rsc.org For dodecaborate systems, these studies are crucial for identifying the species formed during redox processes and understanding the changes in their electronic absorption spectra upon oxidation or reduction. researchgate.net
| Technique | Information Obtained | Application to Dodecaborate Systems |
| Cyclic Voltammetry (CV) | Redox potentials, reversibility of redox processes, electron transfer kinetics. researchgate.net | Determining the oxidation and reduction potentials of this compound and its analogs; assessing the stability of oxidized/reduced forms. researchgate.netresearchgate.net |
| Spectroelectrochemistry | In-situ spectroscopic characterization of electrochemically generated species. electrochemsci.orgmdpi.com | Identifying and characterizing the electronic structure of hypoelectronic dodecaborate species as they are formed. rsc.org |
Theoretical and Computational Chemistry of B12h12 2− and Derivatives
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations have been instrumental in elucidating the electronic properties and inherent stability of the [B₁₂H₁₂]²⁻ anion. aip.orgresearchgate.net These studies confirm its high electronic and thermodynamic stability, which is attributed to a unique, delocalized σ-electron system. aip.orgresearchgate.net The two excess negative charges are stabilized within this delocalized system, making it an intrinsically stable multiply charged anion. aip.org
Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of many-body systems like the [B₁₂H₁₂]²⁻ anion. rutgers.eduwikipedia.orgfas.org DFT calculations have been successfully employed to study the geometric parameters, chemical bonding, atomic charges, and electrostatic potential of this and other boron clusters. nih.gov For instance, DFT calculations have been used to analyze the chemical shifts in the ¹¹B NMR spectra of closo-[B₁₂H₁₂]²⁻, showing good agreement with experimental results.
Joint benchmark studies combining experimental techniques like negative ion photoelectron spectroscopy with DFT calculations have confirmed the high stability of the [B₁₂H₁₂]²⁻ dianion. researchgate.net The PBE0 density functional, in particular, has been identified as a cost-effective method that provides sufficient accuracy for describing the molecular properties of this dianion and its related compounds. researchgate.net Furthermore, DFT has been used to investigate the electronic stability of substituted derivatives, such as [B₁₂X₁₂]²⁻ (where X is a halogen), and has helped to understand the increased reactivity of nitrilium derivatives of the closo-dodecaborate anion. bohrium.comresearchgate.net
Table 1: Comparison of Experimental and Calculated Electronic Properties of [B₁₂H₁₂]²⁻
| Property | Experimental Value (eV) | Calculated Value (CCSD(T)/aug-cc-PVQZ) (eV) | Reference |
|---|---|---|---|
| Adiabatic Detachment Energy (ADE) | 0.93 ± 0.05 | 0.92 | researchgate.net |
| Vertical Detachment Energy (VDE) | 1.15 ± 0.05 | 1.16 | researchgate.net |
To obtain highly accurate benchmark data for the electronic stability of [B₁₂H₁₂]²⁻, high-level ab initio methods are employed. researchgate.net These methods, such as Møller-Plesset second-order perturbation theory (MP2) and coupled-cluster with single, double, and a perturbative estimate of triple excitations (CCSD(T)), provide a more rigorous treatment of electron correlation than standard DFT approaches. aip.org
A joint experimental and theoretical study utilized these high-level methods to calculate the adiabatic and vertical detachment energies (ADE and VDE) of the [B₁₂H₁₂]²⁻ dianion. researchgate.net The calculated values were in excellent agreement with the experimental data obtained from negative ion photoelectron spectroscopy, providing a reliable benchmark for its electronic stability. aip.orgresearchgate.net These benchmark studies are crucial for validating the accuracy of more computationally efficient methods like DFT for describing the electronic properties of these complex systems. aip.org For instance, large-scale electron-correlated computations using the CCSD method have been performed to understand the high stability of the [B₁₂H₁₂]²⁻ dianion. arxiv.org
The exceptional stability of the [B₁₂H₁₂]²⁻ anion is deeply connected to its three-dimensional (3D) aromaticity. d-nb.info This concept, an extension of the familiar 2D aromaticity of molecules like benzene, requires a closed-shell electronic structure with at least triply degenerate molecular orbitals and extensive electron delocalization. d-nb.info Molecular orbital (MO) analysis of [B₁₂H₁₂]²⁻ reveals a highly degenerate set of occupied MOs, which is a key feature of its icosahedral symmetry and contributes to its stability. aip.org
Aromaticity in these systems can be quantified using magnetic criteria such as Nucleus-Independent Chemical Shift (NICS) calculations. acs.org NICS scans for [B₁₂H₁₂]²⁻ show large negative values, indicative of a diatropic ring current and confirming its 3D aromatic character. acs.orgscispace.com These calculations have also been used to compare the aromaticity of [B₁₂H₁₂]²⁻ with its derivatives, revealing that the parent anion is likely the most aromatic among the closo-boranes. d-nb.infoacs.org
High-Level Ab Initio Methods (e.g., MP2, CCSD(T)) for Benchmark Studies
Reaction Mechanism Modeling and Energy Landscape Exploration
Computational chemistry plays a vital role in understanding the reactivity of the [B₁₂H₁₂]²⁻ cluster and its derivatives. By modeling reaction mechanisms and exploring the potential energy surface, researchers can gain insights into the factors that control the outcome of chemical transformations. nih.govsciengine.com
A key aspect of reaction mechanism modeling is the identification of transition states and the calculation of activation energies. nih.govscirp.org The activation energy, often denoted as Ea or ΔH‡, represents the energy barrier that must be overcome for a reaction to occur. libretexts.org Theoretical calculations, often using DFT, can locate the transition state structure and determine its energy relative to the reactants. nih.govresearchgate.net
For example, in the formation of disubstituted carboxonium derivatives of the closo-decaborate anion, DFT calculations have been used to elucidate the reaction pathway. nih.gov This process involves an electrophile-induced nucleophilic substitution mechanism, where the identification of intermediate species and the calculation of their relative energies are crucial for understanding the reaction progress. nih.gov Similarly, the activation energies for the oxidation of ammonio-substituted perhalogenated clusters, [B₁₂X₁十一章(NH₃)]⁻, have been calculated to understand the observed differences in reactivity along the halogen series. d-nb.info
Table 2: Calculated Activation and Reaction Energies for a Sample Reaction
| Reaction Step | Calculated Property | Energy (kcal/mol) | Method | Reference |
|---|---|---|---|---|
| [B₁₂I₁₂]²⁻ → [B₁₂I₁₂]·⁻ + e⁻ | Ionization Gibbs Energy | 35.2 | Quantum Chemical | acs.org |
| [B₁₂I₁₂]·⁻ → [B₁₂I₁₂] + e⁻ | Ionization Gibbs Energy | 101.3 | Quantum Chemical | acs.org |
In the functionalization of the [B₁₂H₁₂]²⁻ cluster, predicting and understanding the regioselectivity—the preference for reaction at one position over another—is a significant challenge. chemrxiv.org Computational methods have proven to be powerful tools for rationalizing and predicting the regioselectivity of these reactions. acs.orgacs.orgresearchgate.net
Theoretical and experimental studies have shown that introducing substituents onto the closo-dodecaborate cluster can induce significant electronic directing effects, leading to highly regioselective reactions. chemrxiv.org For example, closo-dodecaborate isomers containing two -NMe₃⁺ moieties exhibit remarkable regioselective reactivity with electrophiles at the boron vertices farthest from these charged substituents. chemrxiv.org This phenomenon is analogous to the reactivity patterns observed in icosahedral closo-carboranes, where the carbon atoms direct functionalization to specific boron sites. chemrxiv.org By using computational models, it's possible to rationalize this regioselectivity by analyzing the charge distribution and electronic structure of the substituted cluster. chemrxiv.org Machine learning models, in combination with quantum mechanical descriptors, are also emerging as a promising approach for the rapid and reliable prediction of regioselectivity in the functionalization of such complex molecules. nih.govchemrxiv.orgnih.gov
Transition State Identification and Activation Energy Calculations
Spectroscopic Property Prediction from First Principles
First-principles calculations have proven to be a powerful method for predicting and understanding the spectroscopic properties of Cs₂B₁₂H₁₂ and the [B₁₂H₁₂]²⁻ anion. These computational approaches allow for the simulation of various spectra, providing a direct comparison with experimental data and enabling a deeper understanding of the underlying molecular and electronic structures.
The vibrational spectra of dodecahydro-closo-dodecaborates are significantly influenced by their solid-state environment. nist.gov Isolated-ion calculations have been shown to be inadequate for accurately reproducing the solid-state vibrational spectrum of Cs₂B₁₂H₁₂. nist.gov However, solid-state calculations using methods like periodic density functional theory (DFT) have demonstrated good agreement with experimental data, such as inelastic neutron scattering (INS) spectra. acs.orgresearchgate.net
The presence of cations like Cs⁺ in the crystal lattice leads to frequency shifts of the internal vibrational modes of the [B₁₂H₁₂]²⁻ cage and splitting of the icosahedral (Iₕ) cage modes due to the lower site symmetry in the crystal. researchgate.net For instance, solid-state calculations have revealed that shifts of 30-40 cm⁻¹ in the T₉ and H₉ molecular modes are responsible for features in the INS spectrum that are not observed in optical measurements or in aqueous solutions. researchgate.net The internal vibrations of the [B₁₂H₁₂]²⁻ anion are sensitive to the crystal structure and symmetry-dependent interactions with their surroundings. researchgate.net
Computational methods, often employing DFT, are used to predict vibrational frequencies. mdpi.com While harmonic approximations are common, the inclusion of anharmonic effects can be crucial for the accurate prediction of infrared (IR) and Raman spectra of boron-hydrogen compounds. unige.ch It's important to note that calculated frequencies using certain basis sets, like RHF/3-21G, may be systematically higher than experimental values and require a scaling factor for better correlation. mckendree.edu
Table 1: Comparison of Theoretical and Experimental Vibrational Data
This table would typically contain calculated vibrational frequencies for Cs₂B₁₂H₁₂ compared with experimental data from IR, Raman, or INS spectroscopy. The specific modes (e.g., B-H stretch, B-B cage modes) and their symmetries would be listed.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| B-H Stretch | Data not available in search results | Data not available in search results |
| B-B Cage Deformation | Data not available in search results | Data not available in search results |
| Cage Libration | Data not available in search results | Data not available in search results |
Computational methods are essential for interpreting photoelectron spectra of the [B₁₂H₁₂]²⁻ dianion. researchgate.net Theoretical calculations at various levels of electronic structure theory, including high-level methods like coupled cluster with single, double, and perturbative triple excitations (CCSD(T)), have been used to confirm the high stability of this dianion. researchgate.netnih.gov
A joint experimental and theoretical study determined the adiabatic detachment energy (ADE) and vertical detachment energy (VDE) of [B₁₂H₁₂]²⁻ to be 0.93 ± 0.05 eV and 1.15 ± 0.05 eV, respectively. researchgate.netnih.gov These experimental values are in excellent agreement with theoretical calculations at the CCSD(T)/aug-cc-PVQZ level, which yielded ADE and VDE values of 0.92 and 1.16 eV, respectively. researchgate.net Such benchmark studies demonstrate that more cost-effective methods like the PBE0 density functional can provide sufficient accuracy for describing the molecular properties of this dianion. researchgate.netnih.gov
Theoretical modeling is also used to understand the repulsive Coulomb barrier (RCB), which is a key feature in the photoelectron spectra of multiply charged anions. researchgate.net The RCB for [B₁₂H₁₂]²⁻ has been estimated to be around 3 eV. researchgate.netnih.gov Theoretical models based on the electrostatic potential (ESP) and point charge method (PCM) have been employed to simulate the detachment process along different pathways, finding that electron detachment along the B-H bond is the preferred route. researchgate.net
Table 2: Key Electronic Stability Parameters for [B₁₂H₁₂]²⁻
This interactive table summarizes the experimentally measured and theoretically calculated electronic stability parameters for the [B₁₂H₁₂]²⁻ dianion.
| Parameter | Experimental Value (eV) | Theoretical Value (eV) | Theoretical Method |
| Adiabatic Detachment Energy (ADE) | 0.93 ± 0.05 researchgate.netnih.gov | 0.92 researchgate.net | CCSD(T)/aug-cc-PVQZ |
| Vertical Detachment Energy (VDE) | 1.15 ± 0.05 researchgate.netnih.gov | 1.16 researchgate.net | CCSD(T)/aug-cc-PVQZ |
| Repulsive Coulomb Barrier (RCB) | ~3 researchgate.netnih.gov | 2.3 - 3.3 researchgate.net | PCM / ESP |
Time-dependent density functional theory (TDDFT) is a powerful quantum mechanical method used to investigate the excited-state properties of molecules and predict their optical absorption spectra. wikipedia.orguci.edu This approach allows for the calculation of excitation energies and oscillator strengths, which can be directly compared with experimental UV-Vis spectra. arxiv.orgnih.govresearchgate.net
For the [B₁₂H₁₂]²⁻ dianion and its derivatives, TDDFT calculations can elucidate the nature of electronic transitions. arxiv.orgnih.gov For instance, in a stable isomer of B₁₂H₁₂, TDDFT calculations at the B3LYP/6-31+G* level of theory have been used to compute its optical absorption spectrum. arxiv.org The analysis of the excited-state wave functions revealed that the peaks in the absorption spectrum are primarily due to single excitations from the highest occupied molecular orbital (HOMO). arxiv.org
The accuracy of TDDFT calculations depends on the choice of the exchange-correlation functional. researchgate.net These theoretical spectra provide valuable insights into the relationship between the electronic structure and the optical properties of these boron clusters, and can be used to guide future experimental investigations. arxiv.orgnih.gov
Table 3: Simulated Optical Absorption Data for a B₁₂H₁₂ Isomer
This interactive table presents the calculated excitation energies and corresponding oscillator strengths for a stable isomer of B₁₂H₁₂.
| Peak | Excitation Energy (eV) | Oscillator Strength (OS) | Main Contributing Excitations |
| 1 | 2.50 | 0.0007 | HOMO -> LUMO+2 |
| 2 | 3.25 | 0.0004 | HOMO -> LUMO+5 |
| 3 | 3.50 | 0.0011 | HOMO -> LUMO+7 |
| 4 | 4.00 | 0.0002 | HOMO -> LUMO+10 |
Data adapted from a theoretical study on a deformed-chain isomer of B₁₂H₁₂. arxiv.org
Computational Photoelectron Spectra
Simulation of Ion Transport and Diffusion Mechanisms
The high ionic conductivity observed in some dodecahydrododecaborate compounds makes them promising candidates for solid-state electrolytes. researchgate.netebi.ac.uk Computational simulations are crucial for understanding the microscopic mechanisms of ion transport and diffusion in these materials.
The nudged elastic band (NEB) method is a widely used computational technique to determine the minimum energy pathway (MEP) for ion migration between initial and final positions in a crystal lattice. mdpi.com This method provides key information about the diffusion path and the activation energy barrier for ion hopping. mdpi.comaps.org By identifying the transition state along the MEP, the energy barrier for diffusion can be calculated, which is a critical parameter for predicting ionic conductivity. mdpi.com For example, in other solid-state electrolytes, NEB calculations have been successfully used to determine migration barriers for Li⁺ ions. mdpi.com
In many crystalline solids, ion diffusion occurs via a vacancy-mediated mechanism, where an ion hops into a neighboring vacant lattice site. Computational models are employed to study this diffusion process. First-principles calculations can be used to determine the formation energy of vacancies and the activation energy for vacancy-ion exchange.
In the context of dodecahydrododecaborates, the reorientational motion of the [B₁₂H₁₂]²⁻ anions is believed to play a key role in facilitating cation diffusion. researchgate.netebi.ac.uknih.gov This dynamic disorder of the anionic sublattice can create transient pathways and lower the energy barriers for cation migration. researchgate.net For instance, in Na₂B₁₂H₁₂, the transition to a high-temperature phase is accompanied by a significant increase in the reorientational jump rate of the anions and the onset of fast Na⁺ diffusion, with an activation energy of about 410 meV. nist.gov While direct computational studies on vacancy-mediated diffusion in Cs₂B₁₂H₁₂ were not found in the search results, the principles from studies on analogous systems are applicable. The activation energy for the reorientational motion of the [B₁₂H₁₂]²⁻ anion in Cs₂B₁₂H₁₂ has been determined to be 427 meV from NMR studies nist.gov and 333 meV from quasielastic neutron scattering (QENS) measurements nih.gov. This reorientational motion is a prerequisite for cation diffusion.
Table 4: Activation Energies for Ion Motion in A₂B₁₂H₁₂ Compounds
This interactive table presents activation energies for anion reorientation and cation diffusion in various alkali metal dodecahydrododecaborates.
| Compound | Anion Reorientation Activation Energy (meV) | Cation Diffusion Activation Energy (meV) | Method |
| Na₂B₁₂H₁₂ (low-T) | 770 nist.gov | - | NMR |
| Na₂B₁₂H₁₂ (high-T) | 270 nist.gov | ~410 nist.gov | NMR |
| K₂B₁₂H₁₂ | 800 nist.gov | - | NMR |
| Rb₂B₁₂H₁₂ | 549 nist.gov | - | NMR |
| Cs₂B₁₂H₁₂ | 427 nist.gov | - | NMR |
| Cs₂B₁₂H₁₂ | 333 nih.gov | - | QENS |
Charge Density Analysis along Migration Paths
Computational studies on compounds containing the [B₁₂H₁₂]²⁻ anion, such as in solid-state conductors, have utilized charge density analysis to understand ion migration pathways. In a study of CaB₁₂H₁₂, the valence electron density was integrated in a cylinder along potential Ca²⁺ migration paths to quantify the amount of charge a migrating ion would encounter. umn.edu
The analysis revealed a significant difference in charge density between migration paths within the layers of [B₁₂H₁₂]²⁻ cages and those between the layers. umn.edu Migration within the layers encountered approximately double the charge density compared to migration between layers. umn.edu This suggests that it is energetically more favorable for ions to move between the layers of the dodecaborate (B577226) anions rather than through the higher charge density regions within the layers. umn.edu This principle is based on the Pauli exclusion principle, where the core electrons of the migrating ion are repelled by the electron density in the structure, making pathways with lower charge density more favorable for migration. umn.edu
Table 1: Ca Migration Path Characteristics in CaB₁₂H₁₂
| Migration Path Type | Charge Density Encountered (e) | Activation Barrier Range (meV) |
|---|---|---|
| Between Layers | < 0.25 | 640–740 |
| Within Layers | ≥ 0.49 | 1300–1400 |
Data sourced from first-principles calculations of CaB₁₂H₁₂. umn.edu
Solvation Effects and Host-Guest Interactions
The solvation of the [B₁₂H₁₂]²⁻ anion and its interactions with host molecules are critical to its chemistry and applications. Computational modeling provides molecular-level insights into these phenomena.
Microsolvation Studies of Dodecaborate Clusters
Microsolvation studies, which examine the interaction of a solute with a small, defined number of solvent molecules, have been instrumental in understanding the hydration of the [B₁₂H₁₂]²⁻ anion. osti.govnih.govacs.org Combined photoelectron spectroscopy and quantum chemical investigations on hydrated closo-dodecaborate clusters, [B₁₂X₁₂]²⁻·n H₂O (where X can be H, F, or I), have shown that the arrangement of water molecules is highly dependent on the specific dodecaborate anion. nih.govacs.org
For [B₁₂H₁₂]²⁻, the B-H···H-O dihydrogen bonds are stronger than the O···H-O hydrogen bonds between water molecules. nih.govacs.org This results in the water molecules arranging in a highly structured and unified pattern around the anion, maximizing the number of these dihydrogen bonds. osti.govnih.govacs.org In contrast, for larger, halogenated dodecaborates like [B₁₂I₁₂]²⁻, the water networks more closely resemble those of free water clusters. nih.govacs.org This highlights the "superchaotropic" nature of the [B₁₂H₁₂]²⁻ anion, which strongly disrupts the hydrogen-bonding network of water. rsc.org
A study on acetonitrile-solvated [B₁₂H₁₂]²⁻ clusters revealed that each acetonitrile (B52724) molecule binds to the anion through a threefold dihydrogen bond. pnnl.gov A particularly stable "super-tetrahedral" cluster was observed for [B₁₂H₁₂]²⁻ solvated by four acetonitrile molecules, featuring twelve dihydrogen bonds. pnnl.gov
Computational Modeling of Supramolecular Recognition
The [B₁₂H₁₂]²⁻ anion exhibits strong binding affinity for hydrophobic cavities, such as those of cyclodextrins (CDs), which has been extensively studied through computational modeling. nih.govrsc.orgpnnl.gov This interaction is a cornerstone of its supramolecular chemistry.
Energy decomposition analysis (EDA) is a computational tool used to dissect the interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization (induction), and dispersion forces.
In studies of host-guest complexes between cyclodextrins and [B₁₂X₁₂]²⁻ (where X = H, F, Cl, Br, I), EDA has revealed the dominant forces driving complex formation. For the [B₁₂H₁₂]²⁻ and [B₁₂F₁₂]²⁻ complexes with cyclodextrins, electrostatic interactions are found to be the dominant stabilizing force. nih.govrsc.org However, as the size of the halogen substituent on the dodecaborate anion increases, dispersion forces become progressively more important. rsc.orgpnnl.gov
Table 2: Vertical Detachment Energies (VDEs) of [B₁₂H₁₂]²⁻ and its Cyclodextrin (B1172386) Complexes
| Complex | Experimental VDE (eV) |
|---|---|
| [B₁₂H₁₂]²⁻ | 1.15 |
| α-CD·[B₁₂H₁₂]²⁻ | 3.55 |
| β-CD·[B₁₂H₁₂]²⁻ | 3.90 |
| γ-CD·[B₁₂H₁₂]²⁻ | 3.85 |
The inclusion into cyclodextrin cavities significantly increases the electronic stability of the dianion. nih.gov
The formation of hydrogen bonding networks is a critical factor in the stabilization of supramolecular complexes involving the [B₁₂H₁₂]²⁻ anion. In the context of cyclodextrin complexes, the existence of dihydrogen bonds (B-H···H-O) between the dodecaborate anion and the hydroxyl groups of the cyclodextrin has been unambiguously identified through computational analysis. nih.govrsc.org
These dihydrogen bonds contribute significantly to the total energy that stabilizes the host-guest complexes. nih.gov The formation of these extensive hydrogen bonding networks, along with the chaotropic effect, drives the strong association between the dodecaborate anion and the hydrophobic cavity of the cyclodextrin in an aqueous environment. rsc.org The relocation of the "superchaotropic" dodecaborate anion from the bulk water into the binding pocket allows for the recovery of the water's hydrogen-bonding network, providing a significant thermodynamic driving force for complexation. rsc.org
Applications and Advanced Materials Science Incorporating Dodecaborate Clusters Excluding Clinical Human Trials
Utilization as Weakly Coordinating Anions (WCAs)
A key application of dodecaborate (B577226) clusters, particularly their perhalogenated forms like [B₁₂Cl₁₂]²⁻, is their function as weakly coordinating anions (WCAs). rsc.orgresearchgate.net WCAs are essential in modern chemistry because they are very stable and have a delocalized negative charge, which makes them poor nucleophiles. This allows them to act as charge-balancing counterions for highly reactive cations without interfering with their chemistry. The synthesis of dodecaborate-based WCAs is often more straightforward and scalable compared to other types of WCAs, such as monocarboranes. rsc.orgnih.gov An improved laboratory-scale synthesis for the [B₁₂H₁₂]²⁻ anion uses readily available starting materials like sodium borohydride (B1222165) (NaBH₄) and iodine (I₂) in diglyme (B29089), which can then be halogenated to produce useful WCA salts. rsc.org
The inert nature of dodecaborate WCAs makes them ideal for isolating and stabilizing otherwise transient or unstable cationic species. rsc.orgd-nb.info Researchers have successfully used the weakly coordinating properties of dodecahydro-, dodecachloro-, and dodecabromo-closo-dodecaborate anions to capture and stabilize highly reactive diazonium salts, which remained stable for at least four weeks. metu.edu.tr Similarly, the perchlorinated anion, [B₁₂Cl₁₂]²⁻, has been employed to prepare stable salts of challenging cations such as the nitrosonium ion ([NO]⁺) and the trityl cation ([CPh₃]⁺). rsc.org These examples underscore the capacity of dodecaborate anions to provide a stable crystalline lattice for cations that would otherwise decompose rapidly. researchgate.netnih.gov
Dodecaborate anions serve as effective counterions for catalytically active cations, preventing deactivation and enabling desired chemical transformations. d-nb.info Theoretical studies have shown that modified dodecaborate anions, such as [B₁₂X₁₁]²⁻ (where X = F, Cl, Br, I, CN), can bind and activate small molecules like CO₂ and N₂. nih.govacs.org This activation capability suggests a pathway for designing novel catalysts for important industrial processes. acs.org For instance, density functional theory calculations revealed that H₂ binds to [B₁₂X₁₁]⁻ with energies between 0.52 and 1.33 eV, elongating the H-H bond and thus "activating" the molecule for further reaction. nih.gov Furthermore, derivatives of the closo-dodecaborate anion are being investigated for inclusion in various catalytic systems, highlighting their versatility. mdpi.comd-nb.info
Stabilization of Reactive Cations
Dodecaborate-Based Materials for Energy and Optoelectronics
The inherent stability and tunable electronic properties of dodecaborate clusters have positioned them as promising candidates for materials in energy storage and electronic devices. caltech.edunih.gov
Perfunctionalized dodecaborate clusters, specifically those of the formula [B₁₂(OR)₁₂], have emerged as a new class of highly stable, metal-free active materials for charge storage. caltech.edunih.gov These clusters can undergo reversible electrochemical processes, making them suitable for applications like redox flow batteries (RFBs). nih.govmit.edu A significant advantage is the ability to fine-tune the cluster's redox potential and solubility by altering the peripheral 'R' groups (e.g., alkyl, benzyl). nih.gov
In a remarkable demonstration of their robustness, a symmetric flow cell utilizing these boron clusters was electrochemically cycled for 45 days (over 1,000 hours) with less than 0.1% decomposition of the active material. nih.gov This exceptional stability is attributed to the 3D delocalization of radical spin density across the boron cage, which prevents decomposition pathways common in organic radical species. nih.gov
| Dodecaborate Application in Energy Storage | Key Findings | Reference(s) |
| Redox Flow Batteries (RFBs) | Perfunctionalized clusters [B₁₂(OR)₁₂] serve as stable, metal-free redox-active materials. | nih.govmit.edu |
| Electrochemical Stability | Demonstrated stability over 1,000 hours of continuous cycling with <0.1% degradation. | nih.gov |
| Tunability | Redox potential and solubility can be tailored by modifying the 'R' substituents on the cluster. | nih.gov |
Dodecaborane-based molecules have been successfully used as highly effective p-type dopants for conducting polymers. caltech.edu In one study, a perfunctionalized dodecaborate cluster was used to dope (B7801613) poly(3-hexylthiophene-2,5-diyl) (P3HT). ucla.edu The results showed that the dodecaborate-doped films exhibited conductivities and charge carrier mobilities an order of magnitude higher than films doped with the conventional dopant F₄TCNQ.
This significant improvement is attributed to the bulky, three-dimensional structure of the dodecaborate anion, which effectively shields the positive charge (polaron) on the polymer chain from the anion's negative charge. ucla.edu This shielding reduces the strong electrostatic attraction that typically localizes charges and lowers mobility. Remarkably, this effect is so pronounced that high conductivity can be achieved even in poorly crystalline, amorphous polymer films, with a doping efficiency approaching 100%. acs.org
| Dodecaborate Dopant vs. Standard Dopant in P3HT | Dodecaborate Cluster | F₄TCNQ (Standard) | Reference(s) |
| Conductivity | ~10x higher | Baseline | |
| Charge Carrier Mobility | ~10x higher | Baseline | |
| Doping Efficiency | ≈100% | Lower | |
| Crystallinity Requirement | Low (effective in amorphous films) | High | acs.org |
Closo-borate salts are being intensively investigated as solid-state electrolytes for next-generation batteries, such as those based on calcium (Ca²⁺) or magnesium (Mg²⁺) ions. osti.govrsc.org First-principles calculations on calcium dodecahydro-closo-dodecaborate (CaB₁₂H₁₂) have identified it as a promising material for a Ca-ion solid-state electrolyte. rsc.orgresearchgate.netberkeley.edu These theoretical studies predict that CaB₁₂H₁₂ possesses a percolating migration path for Ca²⁺ ions with a reasonably low activation energy barrier of approximately 650 meV. rsc.orgresearchgate.net The research suggests that creating calcium vacancies, which are necessary for ion diffusion, is thermodynamically feasible by substituting some of the Ca²⁺ with trivalent cations like Al³⁺ or Bi³⁺. rsc.orgresearchgate.net Beyond theoretical work, CaB₁₂H₁₂ has been synthesized and incorporated into a liquid aprotic electrolyte, enabling the reversible plating and stripping of calcium metal at room temperature, a critical step for developing rechargeable calcium batteries. cnr.it
Luminescent and Nonlinear Optical Materials
The integration of dodecahydrododecaborate clusters into molecular frameworks has led to the development of promising luminescent and nonlinear optical (NLO) materials. The icosahedral B₁₂ cluster functions as a potent electron-donating group, a crucial feature for creating materials with significant NLO responses. researchgate.netrsc.orgrsc.org When this donor cluster is linked to an electron-accepting substituent through a π-conjugated system, the resulting non-centrosymmetric molecule can exhibit enhanced NLO properties. researchgate.netrsc.org
Research has focused on synthesizing such donor-acceptor molecules. Palladium-catalyzed coupling reactions, like the Sonogashira coupling, have been employed to connect functionalized dodecaborate clusters with various acceptor-containing molecules. researchgate.netrsc.org For instance, derivatives where the [B₁₂H₁₁]⁻ cage is attached to groups like 1-bromo-4-nitrobenzene (B128438) have been synthesized as potential NLO materials. researchgate.netrsc.org The inherent thermal and chemical stability of the boron cage is a significant advantage, offering robustness to the final material. tandfonline.comnih.gov
In the realm of luminescent materials, the dodecaborate cluster can significantly influence the photophysical properties of a luminophore to which it is attached. chemrxiv.org Studies on high boron content systems, such as the functionalization of 1,3,5-triphenylbenzene (B1329565) (a luminophore) with closo-dodecaborate units, have demonstrated this effect. The resulting B₁₂-substituted triphenylbenzene exhibits an appreciable fluorescence emission efficiency, highlighting the cluster's role in modulating the material's luminescent behavior. chemrxiv.org The strong donor effect of the B₁₂ cluster has been confirmed through the synthesis and UV-vis absorption analysis of various centrosymmetric derivatives. researchgate.net
Table 1: Examples of Dodecaborate-Based Optical Materials
| Compound/System | Target Property | Key Finding | Reference(s) |
|---|---|---|---|
| [B₁₂H₁₁]⁻ linked to nitrobenzene (B124822) acceptor | Nonlinear Optical (NLO) | The dodecaborate cluster acts as a strong electron donor, creating a promising donor-acceptor structure for NLO applications. | researchgate.net, rsc.org |
| B₁₂-substituted 1,3,5-triphenylbenzene | Luminescence | The boron cluster modifies the photophysical properties of the luminophore, resulting in a material with significant emission efficiency. | chemrxiv.org |
| Centrosymmetric π-systems with B₁₂ clusters | Optical Absorption | UV-vis analysis confirms the strong electron-donor effect of the B₁₂ cluster, a key feature for optical materials. | researchgate.net |
Role in Nanomaterial Synthesis and Catalysis
The dodecahydrododecaborate anion is increasingly recognized for its utility in the synthesis of advanced nanomaterials and as a component in catalytic systems. Its unique chemical properties, particularly its mild reducibility, allow it to play a crucial role in forming and stabilizing metallic nanoparticles.
As Nucleation Targets for Nanometals (e.g., Au Nanocrystals on Graphene Oxide)
The dodecahydrododecaborate anion (closo-[B₁₂H₁₂]²⁻) has been successfully employed as a nucleation target and reducing agent for the synthesis of metallic nanocrystals on supporting materials. researchgate.netrsc.org A notable example is the in-situ anchoring of gold (Au) nanocrystals on two-dimensional graphene oxide (GO). researchgate.netrsc.orgrsc.org In this process, the oxygen-rich surface of GO interacts with the dodecahydrododecaborate anions. researchgate.netrsc.org
The mild reducibility of the [B₁₂H₁₂]²⁻ cluster facilitates the reduction of a gold precursor (e.g., HAuCl₄), leading to the formation of ultrafine Au nanocrystals that are uniformly dispersed on the graphene oxide sheet. researchgate.netrsc.org This strategy prevents the agglomeration of the nanoparticles and results in a stable composite material, designated as Au/BGO (Au/Boron/Graphene Oxide). researchgate.net The use of the dodecahydrododecaborate anion as a nucleation target offers an innovative and effective approach for the preparation of well-supported nanometals. researchgate.netrsc.org
Catalytic Activity in Organic Transformations (e.g., Hydrogenation of Nitroaromatics)
Nanocomposites synthesized using dodecahydrododecaborate as a nucleation agent exhibit significant catalytic activity. The Au/BGO material, for instance, has proven to be a highly efficient and stable catalyst for the hydrogenation of nitroaromatics to aminoaromatics, a critical reaction in treating industrial wastewater. researchgate.netrsc.orgrsc.org
In the catalytic reduction of substrates like 4-nitrophenol, the Au/BGO catalyst demonstrates remarkable performance, achieving a hydrogenation efficiency of approximately 100%. researchgate.netrsc.org The catalyst also shows excellent durability, retaining high catalytic activity after numerous cycles. researchgate.netrsc.orgrsc.org This robust catalytic performance underscores the potential of dodecahydrododecaborate-mediated nanomaterials in practical applications for organic transformations. researchgate.netrsc.org
Table 2: Catalytic Performance of Au/BGO in Nitroaromatic Hydrogenation
| Catalyst | Substrate | Transformation | Reported Efficiency | Stability | Reference(s) |
|---|---|---|---|---|---|
| Au/BGO | 4-Nitrophenol & other nitroaromatics | Hydrogenation to aminoaromatics | ~100% | High activity retained after 16 cycles | researchgate.net, rsc.org, rsc.org |
Polymeric Materials and Networks
The incorporation of dodecahydrododecaborate clusters into polymeric structures opens pathways to new materials with enhanced thermal stability, unique structural properties, and novel functionalities. These boron-rich clusters can be integrated either into the polymer backbone or as pendant groups, creating advanced functional materials like coordination polymers and specialized resins.
Incorporation of Boron Clusters into Polymer Backbones
Dodecaborate clusters can be directly integrated into the main chain of polymers, acting as key structural units. A significant breakthrough involves using the perhydroxylated dodecaborate cluster, [B₁₂(OH)₁₂]²⁻, as an inorganic polyol equivalent. researchgate.netescholarship.org This cluster can serve as a molecular cross-linker in the synthesis of materials like polyurethanes. researchgate.netescholarship.org When reacted with a diisocyanate linker, the B₁₂-based polyol forms multiple urethane (B1682113) linkages, creating a robust, porous polyurethane material. escholarship.org The inherent thermal stability of the boron cluster is transferred to the polymer, resulting in materials with enhanced thermal properties compared to analogues made with conventional carbon-based polyols. researchgate.netescholarship.org
Another approach involves the formation of coordination polymers. The perhydroxylated cluster, [B₁₂(OH)₁₂]²⁻, has been used to synthesize a 2D coordination polymer with zinc (II) ions. rsc.orgrsc.orgchemrxiv.orgresearchgate.net In this material, sheets of Zn(II) ions are intercalated between planes of the dodecaborate clusters, forming a well-defined network. rsc.orgrsc.orgchemrxiv.org Furthermore, dodecaborate-containing amino acids have been synthesized and subsequently polymerized via ring-opening polymerization to form polypeptides, directly embedding the cluster into the biological polymer backbone. uni-bremen.de
Design of Functional Resins and Supports
Dodecaborate clusters are valuable components in the design of functional resins and supports, particularly for applications requiring high chemical stability and specific ion-exchange properties. nih.govscispace.com A polymerizable derivative of the closo-dodecacarborane anion has been synthesized and copolymerized with methacrylates to create a plasticizer-free polymer with cation-exchange capabilities. nih.gov This material can be blended into films for use in highly stable ion-selective sensors. nih.gov
The ability to graft monofunctionalized dodecaborate clusters onto linear polymer backbones allows for the creation of unique polyelectrolytes. scispace.comcambridge.org These polymers, featuring anionic boron clusters as pendant functional groups, can exhibit enhanced stability and tunable affinities for cations. scispace.com Such properties are desirable for developing materials with rationally tuned ion mobility for electrochemical applications. scispace.comcambridge.org Additionally, block copolymers have been used to create micelles that encapsulate dodecahydro-closo-dodecaborate. metu.edu.tr These micelles can then be assembled layer-by-layer onto colloidal microparticle supports, demonstrating a method for creating functional supports for the controlled delivery of boron clusters. metu.edu.tr
Supramolecular Assemblies and Host-Guest Chemistry of Cesium Dodecahydrododecaborate
The unique icosahedral structure of the dodecahydrododecaborate anion, [B₁₂H₁₂]²⁻, a key component of this compound, has garnered significant interest in the field of supramolecular chemistry. acs.org This area of chemistry focuses on chemical systems composed of two or more molecules or ions held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. In this context, the dodecahydrododecaborate anion acts as a "guest" that can be encapsulated by larger "host" molecules.
Host-guest chemistry with macrocyclic hosts, such as cyclodextrins, offers a pathway to construct novel supramolecular assemblies. nih.gov These assemblies are dynamic in nature and their formation can modulate the physicochemical properties of the guest molecule. nih.gov The encapsulation of guest molecules within the cavity of a host is a complex process governed by factors like size, shape, and the intermolecular forces at play. researchgate.net
Encapsulation Studies with Macrocyclic Hosts (e.g., Cyclodextrins)
Cyclodextrins are naturally occurring cyclic oligosaccharides with a truncated cone shape, featuring a hydrophilic exterior and a hydrophobic inner cavity. nih.govuminho.pt This structural arrangement makes them ideal hosts for a variety of guest molecules. Research has shown that the dodecahydrododecaborate anion, [B₁₂H₁₂]²⁻, can form inclusion complexes with cyclodextrins, particularly γ-cyclodextrin. nih.gov
While initially counterintuitive due to its high water solubility and dianionic nature, the [B₁₂H₁₂]²⁻ anion exhibits a surprising affinity for the hydrophobic cavity of γ-cyclodextrin. nih.gov This encapsulation has been confirmed through techniques such as ¹H NMR spectroscopy, which shows shifts in the signals of the inner protons of the cyclodextrin (B1172386) upon complexation, indicating the deep inclusion of the boron cluster. nih.gov The formation of these host-guest complexes transforms the dodecahydrododecaborate from a simple inorganic salt into a component of a larger, organized supramolecular structure. researchgate.net
Understanding Binding Mechanisms and Affinities
The primary driving force behind the strong binding of the dodecahydrododecaborate anion to cyclodextrins is attributed to a phenomenon known as the "chaotropic effect". nih.gov This effect describes the intrinsic affinity of large, weakly solvated, and highly polarizable anions for hydrophobic cavities in an aqueous environment. nih.govresearchgate.net The dodecahydrododecaborate anion is classified as a "superchaotropic" dianion. nih.gov
The complexation is an enthalpically driven process, meaning it releases a significant amount of energy. nih.gov This is counteracted by a large entropic penalty. nih.gov The strong binding is not primarily due to traditional hydrophobic effects but rather the favorable interactions that arise from the release of weakly structured water molecules from the cyclodextrin cavity and the surface of the chaotropic anion. nih.gov
Detailed thermodynamic studies using Isothermal Titration Calorimetry (ITC) have provided quantitative insight into the binding affinity between the dodecahydrododecaborate anion and γ-cyclodextrin. The data reveals a strong association constant (Kₐ), indicating a stable complex formation.
| Guest Anion | Host | Kₐ (M⁻¹) | ΔG° (kcal mol⁻¹) | ΔH° (kcal mol⁻¹) | -TΔS° (kcal mol⁻¹) |
|---|---|---|---|---|---|
| [B₁₂H₁₂]²⁻ | γ-Cyclodextrin | (1.2 ± 0.1) x 10⁴ | -5.6 ± 0.1 | -10.0 ± 0.1 | -4.4 |
The data clearly shows a highly favorable negative enthalpy change (ΔH°), which is the hallmark of the chaotropic effect in this system. nih.gov This strong enthalpic driving force overcomes the unfavorable entropy change (-TΔS°), leading to a spontaneous and high-affinity binding, as indicated by the negative Gibbs free energy change (ΔG°). nih.gov Computational studies have further elucidated these interactions, highlighting the importance of dispersion forces and the low desolvation penalty for the chaotropic anion upon entering the macrocyclic cavity.
Future Directions in Cesium Dodecahydrododecaborate Research
Exploration of Novel Functionalization Pathways and Regiocontrol
A primary focus of future research is the development of new methods to chemically modify the [B₁₂H₁₂]²⁻ cluster. While perfunctionalization (substituting all twelve vertices) is well-documented, the next frontier lies in creating heterofunctionalized clusters with precisely controlled properties. nih.gov The ability to selectively introduce different functional groups onto specific boron atoms of the icosahedral cage is crucial for tuning characteristics like solubility, redox potential, and stability. nih.gov
Researchers are exploring innovative synthetic strategies to overcome the inherent stability of the B-H bonds. These include:
Vertex Differentiation: Creating clusters with pre-installed functional "handles," such as hydroxyl groups (-OH), that can be further modified. For example, the 1,7,9-hydroxylated closo-dodecahydrododecaborate motif can be synthesized on a multi-gram scale and subsequently perhalogenated or alkylated, offering a pathway to tailor anion properties. nih.gov
Catalytic Cross-Coupling: Palladium-catalyzed cross-coupling reactions, which have been successful for carboranes, are being adapted for dodecaborate (B577226) anions to form B-C bonds directly. nih.gov
Carbonyl-Mediated Reactions: Using carbonyl derivatives like [2-B₁₀H₉C≡O]⁻ as precursors for nucleophilic addition reactions allows for selective functionalization that avoids harsh conditions. nih.gov
Step-wise Arene Addition: Recent discoveries have shown that the dodecaborate ion can react directly with a range of arenes in a controlled, step-wise manner, opening avenues for creating polyarylated clusters with unique photoluminescent properties. researchgate.net
Achieving regiocontrol—the ability to direct substituents to specific positions (e.g., 1, 12-para vs. 1,7-meta)—remains a significant challenge and a key goal. wikipedia.org Success in this area will enable the synthesis of dodecaborate derivatives with precisely engineered electronic and steric properties for targeted applications. nih.gov DFT calculations are becoming instrumental in understanding the subtle orbital influences that govern this selectivity. nih.gov
Table 1: Selected Functionalization Pathways for Dodecaborate Anions
| Reaction Type | Reagents/Conditions | Product Type | Significance | Reference |
|---|---|---|---|---|
| Hydroxylation | 30% H₂O₂ | [B₁₂(OH)₁₂]²⁻ | Creates hydroxyl handles for further functionalization. | acs.org |
| Halogenation/Alkoxylation | SO₂Cl₂, then alcohol | [B₁₂Cl₁₁OR]²⁻ | Produces mixed-functional clusters with tunable properties. | scispace.com |
| Amination/Hydroxylation | Multistep process involving Raney nickel | [B₁₂(OR)₁₁(NH₃)]⁻ | Introduces both B-O and B-N bonds. | scispace.com |
| Direct Arylation | Arenes, controlled conditions | Polyarylated [B₁₂H₁₂]²⁻ | Potential for new photoluminescent materials. | researchgate.net |
| Vertex-Differentiated Alkylation | Electrophiles on a hydroxylated core | [B₁₂X₉(OR)₃]²⁻ | Allows precise tuning of solubility and stability. | nih.gov |
Development of Advanced Spectroscopic Probes for Dynamic Processes
Understanding the behavior of dodecahydrododecaborate anions in different environments requires sophisticated analytical techniques. Future research will increasingly rely on advanced spectroscopic methods to probe the ultrafast dynamic processes that govern the function of these clusters. polimi.it
Time-resolved spectroscopy techniques are particularly valuable. Pump-probe spectroscopy, for instance, uses a sequence of ultrashort laser pulses to initiate a photochemical or photophysical process (the "pump") and then monitor its evolution over time (the "probe"). polimi.itlibretexts.org This can reveal the dynamics of energy transfer, charge transport, or molecular rotation on timescales as short as femtoseconds (10⁻¹⁵ s). polimi.it
Key areas for development include:
Coherent Multi-Dimensional Spectroscopy: Techniques like 2D electronic spectroscopy can provide a more complete picture of the dynamics of coupled systems, disentangling complex interactions within the cluster and with its environment. mpg.de
In Situ Probes: Developing methods to apply spectroscopy under real-world operating conditions is crucial. This includes techniques like in-situ Raman spectroscopy during electrochemical cycling or under varying temperatures and pressures to observe structural changes as they happen. imperial.ac.uk
Combined Approaches: Integrating structural probes like ultrafast electron diffraction (UED) with spectroscopic methods like time-resolved photoelectron spectroscopy (TRPES) offers a powerful, complementary approach. aps.org While TRPES is sensitive to electronic configurations, UED directly tracks the movement of atomic nuclei, providing a comprehensive view of the reaction dynamics. aps.org
These advanced methods will be essential for understanding ion transport in dodecaborate-based electrolytes, charge-transfer dynamics in photosensitizers, and the mechanisms of interaction with biological systems.
Table 2: Advanced Spectroscopic Techniques for Dodecaborate Research
| Technique | Information Gained | Application Area | Reference |
|---|---|---|---|
| Time-Resolved Pump-Probe Spectroscopy | Ultrafast dynamics (energy/charge transfer, molecular motion). | Photophysics, reaction dynamics. | polimi.itlibretexts.org |
| Raman Spectroscopy (In Situ) | Chemical structure, molecular conformation, vibrational states under operating conditions. | Electrolytes, materials science, biosensing. | imperial.ac.uk |
| Time-Resolved Photoelectron Spectroscopy (TRPES) | Electronic energies and configurations during dynamic processes. | Photochemistry, molecular dynamics. | aps.org |
| ¹¹B NMR Spectroscopy | Reaction progress and structural characterization of boron clusters. | Synthetic chemistry. | nih.gov |
| Air Photoelectron Spectroscopy (APS) | Direct measurement of valence band/HOMO energy levels. | Semiconductors, materials characterization. | imperial.ac.uk |
Expansion of Computational Methodologies for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in dodecaborate research. acs.orgacs.org Future efforts will focus on expanding these methodologies to create robust predictive models for designing new materials. By accurately simulating the electronic structure and properties of hypothetical dodecaborate derivatives, researchers can screen candidates and prioritize synthetic efforts, accelerating the discovery process.
Future computational work will likely focus on:
Predicting Reaction Pathways: Modeling reaction mechanisms to understand the formation of intermediates and predict the regioselectivity of functionalization reactions. mdpi.com For instance, DFT calculations have been used to suggest that subtle orbital influences are key factors in achieving high selectivity in borylation reactions. nih.gov
Simulating Dynamic Behavior: Using methods like Born-Oppenheimer Molecular Dynamics (BOMD) to understand the thermal stability and behavior of dodecaborate clusters in complex environments. acs.org
Charge-Transfer Modeling: Employing Time-Dependent DFT (TD-DFT) to study excited-state properties, which is crucial for designing dodecaborate-based materials for photocatalysis and photodynamic therapy. scispace.com
Screening for Properties: Developing high-throughput computational screening methods to evaluate large libraries of virtual dodecaborate compounds for specific properties, such as ionic conductivity, redox potential, or binding affinity to biological targets.
The synergy between predictive modeling and experimental synthesis will be a hallmark of future research, enabling a more rational and efficient approach to materials design. researchgate.net
Engineering Dodecaborate-Based Architectures for Specific Materials Applications
The unique combination of properties of the [B₁₂H₁₂]²⁻ anion—including its spherical shape, charge delocalization, and exceptional thermal and chemical stability—makes it an ideal building block for advanced materials. nih.govmdpi.comresearchgate.net Future research will focus on engineering complex architectures where the dodecaborate cluster is a key functional component.
Promising areas of application include:
Solid-State Electrolytes: Dodecaborates are a leading class of materials for all-solid-state batteries due to their high ionic conductivity and wide electrochemical stability windows. researchgate.netresearchgate.net Future work involves creating new derivatives, such as hydroxylated or halogenated clusters, to optimize conductivity and performance. researchgate.net
Weakly Coordinating Anions (WCAs): The diffuse negative charge of perhalogenated dodecaborate anions makes them extremely non-coordinating. nih.gov This allows them to stabilize highly reactive cations, opening up new possibilities in catalysis and synthetic chemistry. acs.org
Porous Materials and Polymers: Incorporating dodecaborate clusters into polymers or metal-organic frameworks can create materials with unique properties, such as bulk "weakly coordinating" characteristics reminiscent of zeolites. acs.orgscispace.com These could find use as novel resins or supports.
Energetic Materials: The high boron and hydrogen content of compounds like ammonium (B1175870) dodecahydrododecaborate makes them potential candidates for advanced, high-energy-density fuels for propulsion systems. icm.edu.pl
The ability to functionalize the cluster allows for covalent integration into larger structures, providing a powerful tool for creating next-generation materials with precisely engineered properties.
Table 3: Engineered Dodecaborate Materials and Applications
| Material Type | Key Dodecaborate Property | Potential Application | Reference |
|---|---|---|---|
| Halogenated Dodecaborate Salts | High stability, weakly coordinating nature. | Solid-state electrolytes, catalysis. | acs.orgresearchgate.net |
| Dodecaborate-Functionalized Polymers | Tunable affinity for cations, stability. | Polyelectrolytes, specialty resins. | acs.org |
| Ammonium Dodecahydrododecaborate | High boron and hydrogen content. | High-energy fuels, propellants. | icm.edu.pl |
| Hydroxylated Dodecaborate Salts | Tunable ionic conductivity. | Solid-state electrolytes for Na-ion batteries. | researchgate.net |
Integration of Dodecaborate Chemistry with Emerging Fields
The distinctive properties of cesium dodecahydrododecaborate and its derivatives are enabling their integration into rapidly advancing interdisciplinary fields. The future will see the chemistry of these boron clusters increasingly merged with nanotechnology, medicine, and sustainable energy.
Key areas of integration include:
Nanomedicine: The low toxicity and unique structure of dodecaborate clusters make them attractive for medical applications. wikipedia.org They are being explored as platforms for drug delivery and as agents for Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. wikipedia.orgscispace.com Functionalized clusters can be attached to targeting molecules or encapsulated in nanoparticles to improve their delivery to tumor tissues. researchgate.net
Energy Storage and Conversion: Beyond solid-state electrolytes, dodecaborates are being investigated for hydrogen storage, as their decomposition can release hydrogen, although reversibility remains a challenge. mdpi.com Their stability also makes them candidates for use in advanced ionic liquids for electrochemical applications. acs.org
Sensing and Diagnostics: Dodecaborate clusters can be tethered to dye molecules to create sensitive reporter pairs for indicator displacement assays. researchgate.netacs.org Their strong binding to host molecules like cyclodextrins leads to significant changes in photophysical properties, which can be used to detect the presence of other analytes. acs.org
Catalysis: Dodecaborate-functionalized nanoparticles, such as palladium-gold alloys on graphene oxide, are being developed for catalytic applications, leveraging the stability of the cluster to support and enhance the catalytic metal centers. dntb.gov.ua
As chemists develop more sophisticated control over the functionalization and assembly of dodecaborate clusters, their application in solving complex challenges in these emerging fields will continue to expand.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling cesium dodecahydrododecaborate in laboratory environments?
- Methodological Answer : Strict adherence to PPE (gloves, eye protection), use of ventilated fume hoods, and storage in sealed containers under inert gas is essential due to its hygroscopic nature and potential reactivity. Safety data sheets recommend avoiding inhalation of dust and immediate decontamination of exposed skin/eyes with water . Stability studies indicate that improper storage may lead to decomposition or moisture absorption, compromising experimental reproducibility .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : X-ray diffraction (XRD) is critical for determining crystal structure, while NMR spectroscopy (particularly B and Cs NMR) can resolve boron-hydrogen framework and cesium coordination environments. Pairing these with elemental analysis (e.g., ICP-MS for cesium quantification) ensures compositional accuracy. Cross-validation with computational models (e.g., DFT) helps reconcile experimental and theoretical data .
Q. How does the hygroscopic nature of this compound influence experimental design?
- Methodological Answer : Experiments must be conducted in moisture-free environments (e.g., gloveboxes with <1 ppm HO) to prevent hydrolysis. Pre-drying solvents and substrates, coupled with real-time monitoring via Karl Fischer titration, ensures sample integrity. Thermal gravimetric analysis (TGA) under inert gas can quantify moisture uptake and guide storage protocols .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound to achieve >98% purity?
- Methodological Answer : Solvothermal methods using anhydrous cesium salts and decaborane precursors in aprotic solvents (e.g., tetrahydrofuran) yield high-purity products. Post-synthesis purification via recrystallization in dry methanol, followed by vacuum annealing at 150°C, removes residual solvents. Purity is validated using XRD phase analysis and B NMR peak integration .
Q. How can researchers resolve discrepancies in reported crystallographic data for this compound?
- Methodological Answer : Contradictions in lattice parameters may arise from variations in synthetic conditions or hydration states. Systematic replication of synthesis protocols (e.g., temperature, precursor ratios) paired with high-resolution synchrotron XRD can isolate structural variables. Computational modeling (DFT) further identifies metastable phases or defects .
Q. What mechanistic insights explain the compound’s stability under high-energy radiation?
- Methodological Answer : Radiation tolerance studies using gamma/X-ray sources coupled with in situ Raman spectroscopy reveal boron cage integrity and cesium ion mobility. Comparative analysis with analogous borates (e.g., sodium dodecaborate) identifies boron-hydride bonding resilience as a key factor. Monte Carlo simulations model radiation-induced displacement damage .
Q. How do thermal decomposition pathways of this compound vary under oxidative vs. inert atmospheres?
- Methodological Answer : TGA-DSC under argon shows sequential mass loss from boron cage breakdown (300–500°C), while oxidative environments (air) induce rapid exothermic decomposition at lower temperatures (200–300°C) due to cesium oxide formation. Gas chromatography-mass spectrometry (GC-MS) of evolved gases (e.g., H, BH) clarifies degradation mechanisms .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting reports on the compound’s catalytic activity in hydrogen storage?
- Methodological Answer : Discrepancies may stem from differences in surface area, defect density, or testing conditions (pressure, temperature). Controlled experiments using standardized BET surface area measurements and in situ FTIR to monitor H adsorption/desorption kinetics are critical. Meta-analysis of published datasets with multivariate regression identifies confounding variables (e.g., trace impurities) .
Q. What statistical approaches validate reproducibility in this compound-based electrochemical studies?
- Methodological Answer : Replicate experiments (n ≥ 5) with error-barred reporting of key metrics (e.g., ionic conductivity, activation energy) ensure robustness. Principal component analysis (PCA) of impedance spectroscopy data isolates electrode-electrolyte interface effects. Collaborative inter-laboratory studies using shared reference samples reduce systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
